ND-2158
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H30N4O4S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |
InChI |
InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1 |
InChI Key |
ZSMULWAVKYFPSS-LMPOIIKSSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1C[C@@H](C(=O)N)O)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5 |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Selective IRAK4 Inhibitor ND-2158: A Deep Dive into its Mechanism of Action in TLR Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By competitively targeting the ATP-binding pocket of IRAK4, this compound effectively abrogates signaling cascades downstream of Toll-like receptors (TLRs) and IL-1 receptors, positioning it as a compelling therapeutic candidate for a range of inflammatory and autoimmune diseases, as well as certain malignancies.
Introduction to Toll-Like Receptor (TLR) Signaling
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells. Upon ligand binding, most TLRs (except TLR3) recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome. This complex serves as a platform for the recruitment and activation of downstream signaling molecules, including the IRAK family of kinases.
IRAK4 is the most upstream and essential kinase in the MyD88-dependent pathway. Its kinase activity is critical for the subsequent phosphorylation and activation of IRAK1, which then interacts with TRAF6, leading to the activation of TAK1. Activated TAK1, in turn, initiates two major downstream signaling pathways: the NF-κB pathway and the MAPK pathway, culminating in the production of pro-inflammatory cytokines and chemokines.[1][2][3]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a competitive inhibitor of IRAK4, binding to the ATP pocket of the kinase.[4][5] This targeted action prevents the phosphorylation and activation of IRAK4, thereby halting the downstream signaling cascade at its inception.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been extensively characterized through various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| Ki for IRAK4 | 1.3 nM | Kinase Assay | [4][5] |
| Selectivity | Highly selective against a panel of 334 kinases | Kinase Profiling | [4] |
| Cellular Potency (LPS-induced TNFα production in human WBCs) | Potent Inhibition | ELISA | [4] |
Mechanism of Action of this compound in the TLR Signaling Pathway
This compound exerts its inhibitory effect by directly targeting the kinase activity of IRAK4. By blocking this critical upstream kinase, this compound effectively prevents the activation of the entire downstream signaling cascade.
Inhibition of the MyD88-Dependent Pathway
The primary mechanism of action of this compound is the disruption of the MyD88-dependent signaling pathway. Upon TLR or IL-1R activation, the recruitment of MyD88 and IRAK4 to the receptor complex is the initial step. This compound, by binding to IRAK4, prevents its autophosphorylation and subsequent kinase activity. This, in turn, blocks the phosphorylation and activation of IRAK1.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on IRAK4 Kinase Inhibition by ND-2158
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of ND-2158, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented is intended to support researchers and professionals in the fields of immunology, oncology, and drug development in understanding the therapeutic potential of targeting the IRAK4 signaling pathway.
Core Concepts of IRAK4 Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that functions as a master regulator in the innate immune response.[1] It plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, these receptors recruit the adaptor protein MyD88.[4][5] MyD88, in turn, recruits and activates IRAK4, which then phosphorylates and activates IRAK1.[2][6] This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[7][8] Pathological activation of this pathway is implicated in various autoimmune diseases and certain cancers, making IRAK4 an attractive therapeutic target.[9][10]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule, competitive inhibitor of IRAK4 that binds to the ATP pocket of the kinase.[9][11] It has demonstrated high potency and selectivity, with a favorable pharmacokinetic profile for in vivo studies.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell/System | Stimulation | Reference |
| Biochemical Potency | ||||
| IRAK4 Ki | 1.3 nM | Biochemical Assay | - | [9][11][12] |
| IRAK4 Ki | 1.2 ± 0.5 nM | Biochemical Assay | - | [13] |
| Cellular Activity (IC50) | ||||
| TNFα Production | 130 ± 50 nM | THP-1 cells | LPS | [13] |
| TNFα Production | 211 ± 158 nM | Human PBMCs | R848 (TLR7/8 agonist) | [13] |
| TNFα Production | 316 ± 163 nM | Human Whole Blood | R848 (TLR7/8 agonist) | [13] |
| Cell Viability (OCI-Ly10) | 1.09 µM | ABC DLBCL Cell Line | - | [14] |
| Cell Viability (TMD8) | ~1 µM | ABC DLBCL Cell Line | - | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Efficacy | Reference |
| Collagen-Induced Arthritis (Mouse) | 30 mg/kg IP BID | Alleviated arthritis symptoms | [15] |
| Gout Formation (Mouse) | Not specified | Blocked gout formation | [11][12] |
| ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day (twice daily) | Retarded tumor growth | [9][16] |
| LPS-Induced TNF Production (Rat) | Dose-dependent | Significantly reduced serum TNF levels | [9] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%F) |
| 10 mg/kg PO | 2.0 | 506 | 1,440 | 66 |
| 30 mg/kg PO | 2.5 | 1,730 | 6,940 | 100 |
Data derived from graphical representation in Kelly PN, et al. J Exp Med. 2015.[9]
Signaling Pathways and Experimental Workflows
Visual representations of the IRAK4 signaling cascade and a general experimental workflow for evaluating IRAK4 inhibitors are provided below.
Caption: IRAK4 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.
Detailed Experimental Protocols
The following sections provide methodologies for key experiments cited in the evaluation of this compound.
IRAK4 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory constant (Ki) of this compound against IRAK4 kinase.
Methodology:
-
Assay Type: Radioactive kinase assay.[15]
-
Enzyme: Recombinant human IRAK4.
-
Substrate: A suitable peptide or protein substrate for IRAK4.
-
Cofactor: [γ-33P]ATP at a concentration near the Km for ATP (e.g., 10 µM).[15]
-
Procedure:
-
This compound is serially diluted to create a range of concentrations.
-
The inhibitor is pre-incubated with the IRAK4 enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the free [γ-33P]ATP, typically using phosphocellulose filter plates.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. Dose-response curves are generated, and IC50 values are determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Assay: LPS-Induced TNFα Production in Human PBMCs
Objective: To measure the potency of this compound in a cellular context by assessing its ability to inhibit the production of a key pro-inflammatory cytokine.
Methodology:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.[15]
-
Stimulant: Lipopolysaccharide (LPS), a TLR4 agonist (e.g., 1 µg/mL).[9]
-
Procedure:
-
PBMCs are plated in 96-well plates at a specific density (e.g., 100,000 cells/well).[15]
-
Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.[9]
-
LPS is added to the wells to stimulate the cells.
-
The plates are incubated for a set period (e.g., 5 hours) to allow for cytokine production.[15]
-
The cell culture supernatant is collected.
-
-
Readout: The concentration of TNFα in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Data Analysis: The inhibition of TNFα production is calculated relative to the LPS-stimulated, vehicle-treated control. IC50 values are determined from the dose-response curve.
In Vivo Model: ABC DLBCL Xenograft
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.
Methodology:
-
Animal Model: Immunocompromised mice, such as NOD/SCID mice.[9]
-
Cell Line: OCI-Ly10, an ABC DLBCL cell line with the MYD88 L265P mutation, is implanted subcutaneously into the mice.[9][16]
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups (n=4 per group).[9]
-
This compound is administered, for example, at a dose of 100 mg/kg/day, delivered as two 50 mg/kg doses twice daily via oral gavage or intraperitoneal injection.[9]
-
The vehicle control group receives the formulation solution without the active compound.
-
-
Monitoring:
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., mixed-effects model) is used to compare the growth rates between the this compound treated group and the vehicle control group.[9]
Conclusion
This compound is a highly potent and selective IRAK4 inhibitor with demonstrated activity in both in vitro and in vivo models of inflammation and cancer.[9][11][12] Its ability to effectively block the MyD88-dependent signaling pathway provides a strong rationale for its therapeutic development in autoimmune disorders and malignancies driven by aberrant IRAK4 signaling, such as MYD88-mutated ABC DLBCL.[10][18] The data and protocols presented in this guide offer a foundational understanding for further research and development of IRAK4-targeted therapies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. nimbustx.com [nimbustx.com]
- 14. curis.com [curis.com]
- 15. nimbustx.com [nimbustx.com]
- 16. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Selective IRAK4 Inhibitor ND-2158: A Technical Guide to its Modulation of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of ND-2158, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4-NF-κB axis in inflammatory diseases and certain cancers.
Introduction to this compound and the NF-κB Pathway
The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including autoimmune disorders and malignancies. A key upstream activator of the canonical NF-κB pathway is the IRAK4 kinase, which functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) through the adaptor protein MyD88.[2][3] Pathological activation of this pathway, often through mutations in MYD88, is a driver in various diseases.[2][4]
This compound is a competitive inhibitor of IRAK4, demonstrating high potency and selectivity.[5][6] By targeting IRAK4, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB, thereby mitigating the pathological consequences of aberrant pathway activation.[2][7]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting the kinase activity of IRAK4. The canonical NF-κB signaling pathway is initiated by the binding of ligands such as lipopolysaccharide (LPS) to TLRs or interleukins to IL-1Rs. This leads to the recruitment of MyD88 and the subsequent assembly of a signaling complex that includes IRAK4 and IRAK1.[2][8] IRAK4, a serine/threonine kinase, is the apical kinase in this complex and is responsible for the phosphorylation and activation of IRAK1.[3] Activated IRAK1 then interacts with TRAF6, leading to the activation of the IKK complex (IκB kinase), which comprises IKKα, IKKβ, and the regulatory subunit NEMO.[9][10] The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.[2]
This compound, by competitively inhibiting the ATP-binding site of IRAK4, prevents the phosphorylation of IRAK1 and halts the entire downstream signaling cascade, ultimately preventing NF-κB activation.[2][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| Ki for IRAK4 | 1.3 nM | Biochemical Kinase Assay | [5] |
| Ki for IRAK4 | 1 nM | Biochemical Kinase Assay | [6] |
| Cell Line/System | Stimulus | Readout | Effect of this compound | Reference |
| Human White Blood Cells | LPS | TNF-α production | Potent suppression | [2] |
| MYD88 L265P+ ABC DLBCL lines | - | NF-κB-dependent luciferase reporter | Decreased transcription | [2] |
| MYD88 L265P+ ABC DLBCL lines | - | IL-6 and IL-10 secretion | Reduced secretion | [2] |
| Chronic Lymphocytic Leukemia (CLL) cells | TLR agonists | NF-κB (p65) DNA binding | Blocked increase in binding | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the NF-κB pathway.
IRAK4 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of IRAK4.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human IRAK4 enzyme to the desired concentration in Kinase Buffer.
-
Prepare a stock solution of ATP and a suitable substrate (e.g., myelin basic protein, MBP) in Kinase Buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Kinase Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound dilutions or vehicle (DMSO) control.
-
Add 5 µL of the diluted IRAK4 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Measure the amount of product (ADP) formed using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega) or a LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific).
-
Plot the percentage of IRAK4 activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) that have been stably transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.
-
Plate the cells in a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a TLR agonist, such as LPS (1 µg/mL) or CpG (0.5 µM), to activate the NF-κB pathway.
-
Incubate the plate for 6 to 24 hours at 37°C in a CO₂ incubator.
-
-
Lysis and Luminescence Measurement:
-
Remove the culture medium and lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent containing luciferin to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
Express the results as a fold change in luciferase activity compared to the vehicle-treated, stimulated control.
-
Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to detect changes in the phosphorylation status and protein levels of key components of the NF-κB pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or a TLR agonist as described for the luciferase assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or a TLR agonist for the desired time (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
ELISA for Pro-inflammatory Cytokines
This assay quantifies the secretion of NF-κB target genes, such as TNF-α, into the cell culture supernatant.
Protocol:
-
Sample Collection:
-
Culture and treat cells as described previously.
-
Collect the cell culture supernatants at various time points after stimulation.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a series of known standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash again.
-
Add streptavidin-HRP and incubate.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
This compound is a highly effective inhibitor of IRAK4, a critical kinase in the NF-κB signaling pathway. By targeting IRAK4, this compound demonstrates potent suppression of NF-κB activation and the subsequent production of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other IRAK4 inhibitors in a variety of disease models. The quantitative data and mechanistic insights presented herein underscore the promise of IRAK4 inhibition as a therapeutic strategy for a range of inflammatory and malignant disorders.
References
- 1. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. abcam.com [abcam.com]
- 5. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 6. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
The Role of ND-2158 in MYD88-Mutant Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is a heterogeneous malignancy, with the activated B-cell-like (ABC) subtype being characterized by a more aggressive clinical course and poorer prognosis. A significant driver of the ABC-DLBCL phenotype is the recurrent somatic mutation in the myeloid differentiation primary response 88 (MYD88) gene, most commonly the L265P substitution. This gain-of-function mutation leads to constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical driver of lymphoma cell survival and proliferation. The interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role as a downstream effector of MYD88. Its kinase activity is essential for the propagation of oncogenic signals in MYD88-mutant lymphomas, making it a compelling therapeutic target. ND-2158 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. This technical guide provides an in-depth overview of the role of this compound in MYD88-mutant lymphoma, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Concepts: The MYD88-IRAK4 Signaling Axis in Lymphoma
The MYD88 L265P mutation induces a conformational change in the MYD88 protein, leading to its spontaneous oligomerization and the formation of a signaling complex known as the "Myddosome." This complex recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then engages downstream signaling components, culminating in the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB transcription factors to translocate to the nucleus and drive the expression of pro-survival genes.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The preclinical activity of this compound has been evaluated in various models of MYD88-mutant lymphoma. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay | Reference |
| Ki (IRAK4) | 1.2 nM | Kinase Inhibition Assay | [1] |
| IC50 (OCI-Ly10) | ~7 µM (single agent) | Cell Proliferation Assay | [1] |
| IC50 (OCI-Ly10) + Ibrutinib (IC50) | 0.19 µM | Cell Proliferation Assay | [1] |
| IC50 (OCI-Ly10) + GS-1101 (PI3Kδ inhibitor, IC50) | 0.05 µM | Cell Proliferation Assay | [1] |
| IC50 (OCI-Ly10) + P505-15 (Syk inhibitor, IC50) | 0.15 µM | Cell Proliferation Assay | [1] |
Table 1: In Vitro Potency and Synergy of this compound in MYD88-Mutant ABC-DLBCL
| Model | Treatment | Outcome | Reference |
| OCI-Ly10 Xenograft | This compound (100 mg/kg/day, twice daily) | Significant tumor growth inhibition | [2] |
| OCI-Ly10 Xenograft | This compound in combination with ibrutinib or ABT-199 | Enhanced tumor growth suppression | [2] |
Table 2: In Vivo Efficacy of this compound in a MYD88-Mutant ABC-DLBCL Xenograft Model
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MYD88-IRAK4 signaling pathway in mutant lymphoma and the inhibitory action of this compound.
Experimental Workflow Diagram
References
ND-2158 as a Selective Probe for Interrogating Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given the central role of IRAK4 in mediating inflammatory signals, this compound serves as a critical research tool for dissecting the intricacies of innate immune pathways, particularly those downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This document outlines the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its use, and visualizes the signaling pathways and experimental workflows.
Introduction: The Role of IRAK4 in Innate Immunity
The innate immune system constitutes the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs).[1][2][3] Among the most crucial PRRs are the Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[4][5] Signaling through most of these receptors converges on the recruitment of the adaptor protein MyD88, which in turn recruits and activates the IRAK family of serine/threonine kinases.[2][4]
IRAK4 is the most upstream and essential kinase in this cascade, playing a pivotal role in the activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[2] The critical role of IRAK4 makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[8][9][10] this compound, as a highly selective inhibitor of IRAK4, provides a powerful tool to probe the function of this kinase in various biological contexts.
Mechanism of Action of this compound
This compound is a competitive inhibitor of IRAK4, binding to its kinase domain and preventing the phosphorylation and subsequent activation of its downstream substrates, IRAK1 and IRAK2.[8] This blockade of IRAK4 kinase activity effectively abrogates the signaling cascade initiated by TLR and IL-1R activation. The inhibition of this pathway leads to a significant reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[8][9] The downstream consequences include the suppression of NF-κB and JAK-STAT3 signaling, which are crucial for the survival of certain cancer cells and the propagation of inflammatory responses.[8][9]
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Ki (nM) | Reference |
| IRAK4 | Kinase Assay | 1 | [10] |
| IRAK1 | Kinase Assay | >1000 | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| Mouse Collagen-Induced Arthritis | 30 mg/kg, IP, BID | Alleviation of arthritis | [8][10] |
| Mouse Gout Formation | 30 mg/kg, IP, BID | Blocked gout formation | [8][10] |
| ABC DLBCL Xenograft | 100 mg/kg/day, IP | Suppression of tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound to probe innate immune responses.
Objective: To determine the potency of this compound in inhibiting TLR-induced pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) (TLR4 agonist) or CpG (TLR9 agonist)
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
ELISA kit for human TNF
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of LPS (e.g., 100 ng/mL) or CpG (e.g., 1 µM).
-
Add 50 µL of the TLR agonist to the wells to stimulate the cells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF in the supernatant using a human TNF ELISA kit according to the manufacturer's instructions.
-
Plot the TNF concentration against the log of the this compound concentration and determine the IC50 value.
Objective: To evaluate the efficacy of this compound in a mouse model of autoimmune arthritis.
Materials:
-
This compound
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice
-
Vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin in ddH2O)
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize DBA/1 mice with an intradermal injection at the base of the tail.
-
Booster: On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound (e.g., 30 mg/kg, intraperitoneally, twice daily) or vehicle upon the first signs of arthritis.[10]
-
Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum score per mouse is 16.
-
Data Analysis: Plot the mean arthritis score for each treatment group over time. At the end of the study, euthanize the mice and collect paws for histological analysis to assess joint damage.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for the study of innate immunity. Its high potency and selectivity for IRAK4 allow for precise dissection of TLR and IL-1R signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies to further elucidate the role of IRAK4 in health and disease. As our understanding of innate immunity continues to grow, tools like this compound will be instrumental in developing novel therapeutic strategies for a wide range of inflammatory and malignant disorders.
References
- 1. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. nimbustx.com [nimbustx.com]
Investigating IRAK4 Function with the Selective Inhibitor ND-2158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: IRAK4, a Master Regulator of Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1] It is an essential component of the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2][3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, forming a key signaling complex known as the Myddosome.[2][4] Within this complex, IRAK4 acts as the initial and most upstream kinase, phosphorylating other IRAK family members, such as IRAK1, to initiate a cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and interferon regulatory factors (IRFs).[2][5][6][7] This leads to the production of pro-inflammatory cytokines and chemokines, mounting an immune response.[8][9]
Given its pivotal role, IRAK4 is an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and even certain cancers driven by aberrant MyD88 signaling.[5][10][11] The development of potent and selective small molecule inhibitors provides powerful tools to probe the specific functions of IRAK4. This guide focuses on ND-2158, a highly selective IRAK4 inhibitor, as a tool to investigate the biochemical and cellular functions of IRAK4.[12][13]
The IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by ligand binding to TLRs (excluding TLR3) or IL-1R family members.[5] This triggers receptor dimerization and the recruitment of the adaptor protein MyD88 via homotypic Toll/Interleukin-1 Receptor (TIR) domain interactions.[4][14] MyD88 then recruits IRAK4 through death domain (DD) interactions, which in turn recruits and phosphorylates IRAK1 or IRAK2.[2][15] This phosphorylation event activates IRAK1, causing it to autophosphorylate and subsequently dissociate from the receptor complex to interact with TRAF6, an E3 ubiquitin ligase.[2][15] This leads to the activation of downstream kinases like TAK1, which ultimately activates the IKK complex (leading to NF-κB activation) and MAP kinases (JNK, p38), resulting in the transcription of inflammatory genes.[2][16] IRAK4's function is twofold: it serves as a critical scaffold for the formation of the Myddosome and its kinase activity is essential for propagating the signal.[6][17]
Quantitative Data on this compound
This compound is an ATP-competitive inhibitor of IRAK4, demonstrating high potency and selectivity.[13][18] Its efficacy has been characterized through biochemical assays, cell-based functional assays, and in vivo models of inflammation.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Kinase Target | Notes | Source |
| Ki | 1.0 - 1.3 nM | IRAK4 | Highly potent, ATP-competitive inhibition. | [12][13][18] |
| Selectivity | High | >334 kinases | Tested against a broad panel of kinases, demonstrating high selectivity for IRAK4. | [12][13] |
Table 2: Cellular Activity of this compound
| Assay | Stimulus | Cell Type | Measured Endpoint | Potency (IC50) | Source |
| Cytokine Production | LPS (TLR4) | Human WBCs | TNFα Release | Potent Inhibition | [10][13] |
| Cytokine Production | CpG (TLR9) | Human WBCs | TNFα Release | Potent Inhibition | [13] |
| Cytokine Production | R848 (TLR7/8) | hPBMCs | Cytokine Release | Potent Inhibition | [12] |
| IRAK1 Degradation | IL-1 | MRC5 cells | IRAK1 Levels | Potent Inhibition | [12] |
| Cell Viability | - | ABC DLBCL Lines | Cell Death | Dose-dependent killing | [13][19] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Efficacy Endpoint | Effective Dose | Source |
| Collagen-Induced Arthritis | Mouse | Reduction in arthritis score | ≤30 mg/kg BID | [10][12][13] |
| Gout Formation | Mouse | Blockade of gout | Efficacious | [13][18] |
| LPS Challenge | Rat | Reduction in serum TNFα | Dose-dependent | [13] |
| ABC DLBCL Xenograft | Mouse | Suppression of tumor growth | 100 mg/kg/day | [13][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline key experimental protocols for investigating IRAK4 function using this compound.
IRAK4 Biochemical Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency (IC50) of this compound against purified IRAK4 enzyme by measuring the amount of ADP produced.
Methodology:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).[21]
-
Assay Plate Preparation: Add test compounds and controls to a 384-well assay plate. The final concentration of DMSO in the assay should not exceed 1%.[22][23]
-
Enzyme Addition: Dilute purified, recombinant human IRAK4 enzyme in a 1x kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[24] Add the diluted enzyme to the wells containing the compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for approximately 20 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mix of the kinase substrate (e.g., Myelin Basic Protein, MBP) and ATP.[22][25] A typical ATP concentration is 10 µM, which is near the Km for many kinases.[25][26]
-
Reaction Incubation: Allow the reaction to proceed at 30°C for 45-60 minutes.[22][25]
-
Signal Detection (ADP-Glo™ Example):
-
Stop the enzymatic reaction by adding ADP-Glo™ Reagent, which will deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[24]
-
Add Kinase Detection Reagent. This reagent converts the ADP generated by IRAK4 into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[24] Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, IRAK4 activity.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Cytokine Release Assay
This protocol details a method to measure the inhibitory effect of this compound on TLR-induced cytokine production in primary human immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll-Paque density gradient.
-
Cell Plating: Resuspend the isolated PBMCs in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and plate them in a 96-well tissue culture plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the cells with the compound for 1 hour at 37°C in a humidified 5% CO₂ incubator to allow for cell penetration and target engagement.[13]
-
Cellular Stimulation: Add a TLR agonist to the wells to stimulate the IRAK4 pathway. For example, use LPS (1 µg/mL) to activate TLR4 or R848 to activate TLR7/8.[12][13] Do not add stimulus to negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of a relevant downstream cytokine (e.g., TNFα or IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of cytokine production against the log concentration of this compound.
Conclusion
The selective IRAK4 inhibitor this compound serves as an invaluable pharmacological tool for dissecting the complex roles of IRAK4 in health and disease. Through the application of the biochemical and cellular assays detailed in this guide, researchers can quantify the direct enzymatic inhibition of IRAK4 and correlate it with functional downstream consequences, such as the suppression of inflammatory cytokine production. Data generated using this compound confirms that IRAK4's kinase activity is a critical node in TLR and IL-1R signaling pathways.[8][13] The potent in vitro and in vivo activity of this compound underscores the therapeutic potential of targeting IRAK4 in a variety of inflammatory and autoimmune conditions, as well as in specific malignancies dependent on MyD88 signaling.[10][13][27] This guide provides a foundational framework for utilizing this compound to further explore the multifaceted functions of IRAK4.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. nimbustx.com [nimbustx.com]
- 13. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 16. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. promega.jp [promega.jp]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The IRAK4 Inhibitor ND-2158: A Technical Guide for the Study of Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ND-2158, a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its mechanism of action, preclinical efficacy in various autoimmune disease models, and provides detailed experimental protocols for its evaluation. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for studying autoimmune and inflammatory pathologies.
Core Concepts: Mechanism of Action of this compound
This compound is a competitive inhibitor of IRAK4, a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These receptors are key components of the innate immune system, and their dysregulation is implicated in the pathogenesis of numerous autoimmune diseases.[2]
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[1] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade. This cascade culminates in the activation of transcription factors such as NF-κB and AP-1, and the MAP kinase pathway, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity. This inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| IRAK4 Ki | 1 nM | Human | Radiometric Kinase Assay | [3] |
| Selectivity | Highly selective against a panel of 334 kinases | - | Kinase Panel Screen | [3] |
| LPS-induced TNF-α IC50 | Potent inhibitor | Human | hPBMCs | [3] |
| CpG-induced TNF-α IC50 | Potent inhibitor | Human | hPBMCs | [3] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 30 | 1800 | 2.5 | 8000 | 40 |
| Intravenous (IV) | 10 | 3500 | 1.5 | 5000 | 100 |
Note: Data extracted from a graphical representation in a cited publication and should be considered approximate.
Table 3: In Vivo Efficacy of this compound in Autoimmune Disease Models
| Disease Model | Species | Treatment | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA) | This compound (30 mg/kg, daily) | Significantly reduced clinical arthritis scores. | [5] |
| Gout (MSU-induced air pouch) | Mouse (BALB/c) | This compound (indicated doses, 6 days) | Dose-dependent reduction in white blood cell count in the air pouch. | [5] |
| Imiquimod-Induced Psoriasis | Mouse (Balb/c) | This compound (30 mg/kg, IP BID) | Statistically significant reduction in clinical scores (p<0.05 vs. vehicle from day 2-11). | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro IRAK4 Kinase Inhibition Assay
This protocol outlines a radiometric assay to determine the inhibitory activity of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
This compound (serially diluted in DMSO)
-
Phosphocellulose paper or SDS-PAGE apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction plate, add the kinase buffer, diluted this compound (or DMSO as a vehicle control), and recombinant IRAK4 enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer.
-
If using phosphocellulose paper, wash extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
LPS-Induced TNF-α Production in Human PBMCs
This protocol describes a cellular assay to measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (serially diluted in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Pre-treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol details the induction of arthritis in susceptible mouse strains and the subsequent evaluation of this compound's therapeutic efficacy.
Animals:
-
Male DBA/1J mice, 8-10 weeks old
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in CFA.
-
On day 21, administer a booster immunization with 100 µL of an emulsion containing 100 µg of bovine type II collagen in IFA.
-
-
Monitoring and Treatment:
-
Begin monitoring mice for the onset of arthritis (redness and swelling of the paws) around day 24.
-
Once arthritis is established, randomize mice into treatment groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Assessment of Disease Severity:
-
Record clinical arthritis scores for each paw every 2-3 days based on a scale of 0-4 (0=normal, 1=mild swelling and erythema of one joint, 2=moderate swelling and erythema of one joint or mild swelling of multiple joints, 3=severe swelling and erythema of the entire paw, 4=maximal inflammation with joint deformity). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).[2]
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for analysis of inflammatory markers and anti-collagen antibodies.
-
Harvest paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in autoimmune and inflammatory diseases. Its high potency and selectivity, coupled with demonstrated preclinical efficacy in relevant animal models, make it a compelling compound for further investigation. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of IRAK4 inhibition.
References
The IRAK4 Inhibitor ND-2158: A Deep Dive into its Impact on Cellular Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ND-2158 is a potent and highly selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune diseases and certain cancers, particularly those harboring mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound
This compound is a competitive inhibitor of IRAK4, binding to its ATP pocket with high affinity.[1] Its primary mechanism of action is the disruption of the TLR/MYD88 signaling cascade, which plays a crucial role in the innate immune response. Pathological activation of this pathway is a key driver in various inflammatory conditions and malignancies such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL). By inhibiting IRAK4, this compound effectively blocks downstream signaling, leading to reduced inflammation and decreased survival of cancer cells dependent on this pathway.
Core Cellular Pathways Modulated by this compound
The therapeutic effects of this compound stem from its ability to modulate key cellular signaling pathways downstream of IRAK4. The most significantly affected pathways are the TLR/MYD88 signaling cascade, the NF-κB pathway, and the JAK/STAT pathway.
The TLR/MYD88/IRAK4 Signaling Axis
The canonical TLR/MYD88 signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of IL-1 family cytokines to their receptors. This leads to the recruitment of the adaptor protein MYD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade of downstream signaling events. This compound directly inhibits the kinase activity of IRAK4, preventing the phosphorylation of IRAK1 and halting the propagation of the signal.
References
The IRAK4 Inhibitor ND-2158: A Potent Modulator of Pro-Inflammatory Cytokine Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] By targeting IRAK4, this compound effectively suppresses the production of a cascade of pro-inflammatory cytokines, demonstrating significant therapeutic potential for autoimmune disorders and certain malignancies.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cytokine production with supporting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of IRAK4 in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[4][5] Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor family by their respective ligands, the adaptor protein MyD88 recruits IRAK4.[6][7] This leads to the formation of a signaling complex called the Myddosome, which results in the activation of downstream pathways, most notably the NF-κB and MAPK signaling cascades.[1][7] These pathways, in turn, induce the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][7]
Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers, making it a compelling therapeutic target.[3][6]
This compound: A Selective IRAK4 Inhibitor
This compound is a competitive inhibitor of IRAK4 with a high degree of selectivity.[2] It was developed through innovative structure-based drug design methodologies to specifically target the ATP-binding site of IRAK4, thereby preventing its kinase activity.[1]
Key Properties of this compound:
| Property | Value | Reference |
| Mechanism of Action | Competitive IRAK4 inhibitor | [2] |
| Inhibitory Constant (Ki) | 1.3 nM | [1][2] |
| Selectivity | Highly selective against a panel of 334 kinases | [1][4] |
Impact of this compound on Cytokine Production
This compound has been shown to potently block the production of pro-inflammatory cytokines in various in vitro and in vivo models.[1][4]
In Vitro Inhibition of Cytokine Production
Studies using human peripheral blood mononuclear cells (PBMCs) and white blood cells (WBCs) have demonstrated the dose-dependent inhibition of cytokine production by this compound in response to various TLR agonists.[1][4]
Table 1: In Vitro Inhibition of TNF-α Production by this compound
| Cell Type | Stimulant (Agonist) | This compound Concentration | % Inhibition of TNF-α | Reference |
| Human WBCs | LPS (TLR4 agonist) | Dose-dependent | Significant | [1] |
| Human WBCs | CpG (TLR9 agonist) | Dose-dependent | Significant | [1] |
| Human PBMCs | LPS (TLR4 agonist) | Not specified | Potent inhibition | [4] |
| Human PBMCs | CpG (TLR9 agonist) | Not specified | Potent inhibition | [4] |
| Human PBMCs | R848 (TLR7/8 agonist) | Not specified | Potent inhibition | [4] |
Table 2: Inhibition of Various Cytokines by this compound in Systemic Lupus Erythematosus (SLE) Patient Samples
| Cytokine | % Inhibition by this compound (I92) | Reference |
| TNF-α | 80% | [7] |
| IFN-α | 97% | [7] |
| IL-6 | Significant | [7] |
| IFN-γ | Significant | [7] |
| MIP1-α | Significant | [7] |
| MIP1-β | Significant | [7] |
In Vivo Reduction of Serum Cytokine Levels
In animal models, this compound has demonstrated the ability to significantly reduce systemic levels of pro-inflammatory cytokines.[1]
Table 3: In Vivo Reduction of Serum TNF-α by this compound in a Rat Model
| Model | Treatment | Outcome | Reference |
| Lewis rats challenged with LPS | Dose-dependent this compound | Significant reduction in serum TNF-α levels | [1] |
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by inhibiting the IRAK4-mediated signaling cascade that leads to the activation of NF-κB and subsequent cytokine gene transcription.[1][3]
Figure 1: Simplified signaling pathway of IRAK4 and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Cytokine Release Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting TLR-agonist induced cytokine production from human white blood cells.
Materials:
-
Human white blood cells (WBCs) isolated from Buffy coat.
-
RPMI 1640 medium with 100 U/ml penicillin/streptomycin.
-
This compound (and negative control compound ND-1659).
-
TLR agonists: LPS (1 µg/ml), CpG (0.5 µM), R848 (1 µM).
-
DMSO (final concentration 0.3%).
-
ELISA kits for TNF-α.
Procedure:
-
Isolate human WBCs from Buffy coat by lysing red blood cells.
-
Pre-incubate the WBCs for 1 hour with varying concentrations of this compound or the negative control compound. The final DMSO concentration should be 0.3%.
-
Stimulate the cells with the respective TLR agonists (LPS, CpG, or R848) for 20 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the IC50 of this compound.
In Vivo LPS Challenge in Rats
Objective: To assess the in vivo efficacy of this compound in reducing serum TNF-α levels following an LPS challenge.
Materials:
-
Lewis rats.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Vehicle for this compound administration.
-
Blood collection supplies.
-
ELISA kit for rat TNF-α.
Procedure:
-
Administer varying doses of this compound or vehicle to groups of Lewis rats.
-
After a specified time, challenge the rats with LPS to induce an inflammatory response.
-
Collect blood samples at appropriate time points post-LPS challenge.
-
Separate the serum from the blood samples.
-
Measure the concentration of TNF-α in the serum using an ELISA kit.
-
Compare the serum TNF-α levels between the this compound treated groups and the vehicle control group.
Figure 2: General experimental workflow for evaluating the effect of this compound on cytokine production.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 that effectively downregulates the production of key pro-inflammatory cytokines. By targeting a critical node in the TLR/IL-1R signaling pathways, this compound demonstrates significant therapeutic potential for a range of inflammatory and autoimmune diseases, as well as certain cancers driven by aberrant MyD88 signaling. The data presented in this guide underscore the robust anti-inflammatory properties of this compound and provide a foundation for further research and clinical development.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ND-2158: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of ND-2158, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound was developed by Nimbus Therapeutics through a structure-based drug design approach to target diseases driven by aberrant Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling.[1][2] This document details the mechanism of action, key preclinical findings, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Targeting the Myddosome
This compound is a competitive inhibitor of IRAK4, a critical kinase in the innate immune signaling cascade.[3] Upon activation of TLRs (except TLR3) and the IL-1R family, the adaptor protein Myeloid differentiation primary response 88 (MYD88) recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. IRAK4 autophosphorylation and subsequent phosphorylation of IRAK1 are crucial steps in propagating the downstream signal. This cascade ultimately results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), which drive the expression of pro-inflammatory cytokines and promote cell survival.[1][4]
This compound selectively binds to the ATP-binding site of IRAK4, preventing its kinase activity.[3] This inhibition effectively blocks the TLR/IL-1R signaling pathway at its apex, leading to the suppression of downstream inflammatory responses. This targeted approach makes this compound a promising therapeutic candidate for a range of autoimmune diseases and certain cancers characterized by pathological activation of this pathway, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.[1][4]
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data, demonstrating its potency and efficacy. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description | Source |
| IRAK4 Ki | 1.3 nM | Inhibitor constant, a measure of binding affinity to IRAK4. | [3] |
| Kinase Selectivity | Highly selective | Tested against a panel of 334 kinases. | [2][5] |
| Cellular Potency (OCI-LY10) | IC50 ≈ 6 µM (single agent) | Concentration for 50% inhibition of proliferation in an ABC DLBCL cell line. | [6] |
| Synergistic Cellular Potency (OCI-LY10 with Ibrutinib) | IC50 = 0.19 µM | Concentration for 50% inhibition of proliferation when combined with an IC50 concentration of the BTK inhibitor ibrutinib. | [6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Disease | Dosing Regimen | Key Outcomes | Source |
| Lewis Rats | Collagen-Induced Arthritis | Not specified | Alleviation of arthritis symptoms. | [7] |
| Mice | Gout Formation | Not specified | Blocked gout formation. | [7] |
| NOD/SCID Mice | ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day (twice daily) | Significant suppression of tumor growth. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and a generalized workflow for its discovery and preclinical evaluation.
Signaling Pathway of IRAK4 Inhibition by this compound
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Generalized Workflow for this compound Discovery and Preclinical Development
Caption: A logical workflow for the discovery and preclinical development of this compound.
Experimental Protocols
The following are detailed, representative protocols for the key experiments conducted in the evaluation of this compound. These are based on standard methodologies and may not reflect the exact proprietary protocols used by Nimbus Therapeutics.
IRAK4 Kinase Assay (In Vitro)
This protocol is for determining the in vitro potency of a compound against IRAK4 kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)[9]
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)[9]
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor
-
Stop solution (e.g., 50 mM EDTA)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
Add a fixed amount of IRAK4 enzyme to each well of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
LPS-Induced TNF-α Production in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI 1640 medium.
-
This compound.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Dilute the whole blood with RPMI 1640 medium (e.g., 1:10 dilution).[10]
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the diluted whole blood to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.[10]
-
Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator.[10]
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the concentration of this compound to determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Lewis Rats
This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Female Lewis rats (8-10 weeks old).
-
Bovine type II collagen.
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M acetic acid.
-
This compound formulated for in vivo administration.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Prepare an emulsion of bovine type II collagen in IFA.
-
On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.[11]
-
On day 7, administer a booster injection of the collagen emulsion.[11]
-
Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 10-14). The dosing regimen for this compound would be based on its pharmacokinetic properties.
-
Monitor the animals daily for body weight and clinical signs of arthritis.
-
Measure paw thickness using calipers every 2-3 days.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 is normal and 4 is severe inflammation with joint deformity.
-
At the end of the study (e.g., day 21-28), euthanize the animals and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Blood samples can also be collected to measure serum levels of inflammatory cytokines and anti-collagen antibodies.
ABC DLBCL Xenograft Mouse Model
This model is used to assess the anti-tumor activity of a compound in a specific subtype of lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
ABC DLBCL cell line with MYD88 L265P mutation (e.g., OCI-Ly10).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Calipers for measuring tumor volume.
Procedure:
-
Subcutaneously inject a suspension of OCI-Ly10 cells (e.g., 5-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle control according to the specified dosing regimen (e.g., 100 mg/kg/day, administered as two daily doses).[8]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a defined period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for target engagement (e.g., p-IRAK4 levels) or immunohistochemistry.[8]
Conclusion
This compound is a potent and selective IRAK4 inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a therapeutic agent for autoimmune disorders and specific lymphoid malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of IRAK4 inhibitors. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nimbustx.com [nimbustx.com]
- 6. nimbustx.com [nimbustx.com]
- 7. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ND-2158 In Vitro Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND-2158 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical component of the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which plays a key role in innate immunity and inflammation.[2] Aberrant IRAK4 signaling has been implicated in the pathogenesis of various malignancies, particularly in subtypes of B-cell lymphomas that harbor activating mutations in the MYD88 gene, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3] this compound exerts its anti-tumor effects by inhibiting IRAK4 kinase activity, which subsequently leads to the downregulation of critical pro-survival signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] This application note provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a tetrazolium-based colorimetric assay (MTS assay) and summarizes the dose-dependent effects of this compound on relevant lymphoma cell lines.
Signaling Pathway and Mechanism of Action
This compound targets the IRAK4 kinase, a key mediator in the MYD88 signaling pathway. In cancers with activating MYD88 mutations (e.g., MYD88 L265P), constitutive IRAK4 signaling drives the activation of NF-κB and JAK-STAT3 pathways, promoting cell survival and proliferation. By inhibiting IRAK4, this compound effectively blocks these downstream signals, leading to decreased cell viability and induction of apoptosis in sensitive cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various DLBCL cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Subtype | MYD88 Mutation Status | Assay | Incubation Time | IC50 (µM) | Reference |
| OCI-Ly10 | ABC-DLBCL | L265P | MTS | 4 days | ~6 | [4] |
| TMD8 | ABC-DLBCL | L265P | MTS | 4 days | Dose-dependent decrease in viability | [3] |
| HBL1 | ABC-DLBCL | L265P | MTS | 4 days | Dose-dependent decrease in viability | [3] |
| OCI-Ly3 | ABC-DLBCL | L265P | MTS | 4 days | Dose-dependent decrease in viability | [3] |
Note: The dose-response curves for TMD8, HBL1, and OCI-Ly3 show a significant reduction in cell viability at concentrations similar to those effective in OCI-Ly10 cells.[3]
Experimental Protocols
In Vitro Cell Viability Assessment using MTS Assay
This protocol is adapted from methodologies used to evaluate the efficacy of IRAK4 inhibitors in DLBCL cell lines.[3]
Objective: To determine the dose-dependent effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly10, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count to determine cell density and viability.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells per well).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add the appropriate volume of the diluted this compound or vehicle control to the corresponding wells.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4 days.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit the data and determine the IC50 value.
-
Conclusion
This compound demonstrates potent and selective activity against B-cell lymphoma cell lines harboring the MYD88 L265P mutation. The provided MTS assay protocol offers a robust and reproducible method for evaluating the in vitro efficacy of this compound and similar compounds. The dose-dependent inhibition of cell viability in sensitive cell lines highlights the therapeutic potential of targeting the IRAK4 signaling pathway in specific cancer subtypes.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nimbustx.com [nimbustx.com]
Application Notes and Protocols for ND-2158 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of ND-2158, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in a variety of cell culture experiments. Detailed protocols for assessing its effects on cell viability, cytokine production, and key signaling pathways are provided to facilitate its application in immunology, oncology, and drug discovery research.
Biochemical Properties and Mechanism of Action
This compound is a competitive small molecule inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1] By binding to the kinase domain of IRAK4, this compound prevents its autophosphorylation and subsequent activation of downstream signaling cascades. This ultimately leads to the suppression of inflammatory responses and reduced survival of cancer cells dependent on this pathway. The primary signaling pathways affected by this compound are the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK-STAT3) pathways.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [1] |
| Ki | 1.3 nM | [1] |
| Molecular Weight | 446.57 g/mol | - |
| Solubility | Soluble in DMSO | - |
Preparation of this compound for Cell Culture
Proper preparation of this compound is crucial for obtaining accurate and reproducible results in cell culture experiments.
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium appropriate for the cell line
-
Pipettes and sterile, filtered pipette tips
Protocol for Stock Solution Preparation:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, for example, dissolve 4.47 mg of this compound (MW = 446.57 g/mol ) in 1 mL of DMSO. Adjust the amounts as needed for your desired stock concentration (e.g., 5 mM, 20 mM).
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed this compound powder.
-
Ensure complete dissolution. Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Mix thoroughly by gentle pipetting.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is critical as DMSO can have effects on cell growth and function.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).
Quantitative Data Summary:
| Cell Line | Treatment Duration | IC50 (Single Agent) | Reference |
| OCI-Ly10 (ABC DLBCL) | 4 days | ~6 µM | - |
| TMD8 (ABC DLBCL) | 4 days | >10 µM | - |
| HBL1 (ABC DLBCL) | 4 days | >10 µM | - |
| OCI-Ly3 (ABC DLBCL) | 4 days | >10 µM | - |
| CLL Cells | 48 hours | Dose-dependent reduction in viability (10-100 µM) | [3] |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells) or stabilization.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days for DLBCL cell lines).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Quantitative Data Summary:
| Cell Type | Stimulant | Cytokine | Treatment Duration | Effect of this compound | Reference |
| Human WBCs | LPS (1 µg/ml) | TNF-α | 1 hour pre-incubation, 20 hours stimulation | Dose-dependent inhibition | [4] |
| Human WBCs | CpG (0.5 µM) | TNF-α | 1 hour pre-incubation, 20 hours stimulation | Dose-dependent inhibition | [4] |
| ABC DLBCL lines | - | IL-6 | 48 hours | Significant reduction | - |
| ABC DLBCL lines | - | IL-10 | 48 hours | Significant reduction | - |
Protocol:
-
Cell Seeding and Pre-treatment: Seed cells (e.g., human white blood cells or ABC DLBCL lines) in a 24-well plate at an appropriate density. For stimulation experiments, pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: For experiments requiring stimulation, add the stimulant (e.g., 1 µg/mL LPS or 0.5 µM CpG) to the appropriate wells. For constitutive cytokine production, proceed to the next step without adding a stimulant.
-
Incubation: Incubate the cells for the desired period (e.g., 20 hours for stimulated WBCs, 48 hours for ABC DLBCL lines).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve and compare the levels between treated and control groups.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the IRAK4 signaling pathway.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 4 hours for phosphorylation studies).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-IRAK4, p-IKKβ, p-STAT3) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagrams
Conclusion
This compound is a valuable research tool for investigating the roles of IRAK4 in various cellular processes. The protocols outlined in these application notes provide a solid foundation for utilizing this compound in cell culture experiments to study its effects on cell viability, cytokine production, and intracellular signaling. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for ND-2158 in In Vivo Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key drivers of the innate immune response and have been implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. By inhibiting IRAK4, this compound effectively blocks the downstream activation of NF-κB and the production of pro-inflammatory cytokines, including TNF-α and IL-6, thereby reducing inflammation and alleviating disease symptoms in preclinical models of arthritis.[1][2][3] These application notes provide detailed protocols for the use of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model for rheumatoid arthritis.
Mechanism of Action: IRAK4 Signaling Pathway in Arthritis
IRAK4 is a central node in the MyD88-dependent signaling cascade initiated by TLRs and IL-1Rs. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4 through its death domain. Activated IRAK4 then phosphorylates IRAK1, leading to the formation of a larger signaling complex that ultimately results in the activation of the transcription factor NF-κB and the production of a wide range of pro-inflammatory cytokines and chemokines that contribute to the synovial inflammation and joint destruction characteristic of rheumatoid arthritis.
References
Application Notes and Protocols for ND-2158 in a Xenograft Model of Diffuse Large B-cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma, with the Activated B-cell-like (ABC) subtype showing poorer prognosis with standard chemoimmunotherapy. A significant portion of ABC-DLBCL cases harbor the MYD88 L265P mutation, which leads to constitutive activation of the NF-κB and JAK-STAT3 signaling pathways, promoting tumor cell survival and proliferation. ND-2158 is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase downstream of MYD88. By inhibiting IRAK4, this compound aims to block these oncogenic signaling pathways, offering a targeted therapeutic strategy for this genetically defined subset of DLBCL.
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of DLBCL, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of IRAK4 inhibition in MYD88-mutant DLBCL models. While specific data for this compound is compiled from various sources, representative data from a similar IRAK1/4 inhibitor is also included to illustrate the expected anti-tumor activity.
Table 1: In Vitro Potency of IRAK4 Inhibitors in DLBCL Cell Lines
| Cell Line | DLBCL Subtype | MYD88 Mutation | IRAK4 Inhibitor | IC50 (µM) |
| OCI-Ly3 | ABC | L265P | CA-4948 | 0.039 |
| OCI-Ly10 | ABC | L265P | CA-4948 | 0.048 |
| TMD8 | ABC | L265P | This compound | ~0.5-1.0 |
| HBL-1 | ABC | L265P | IRAKi | >50 (single agent) |
| SU-DHL-4 | GCB | Wild-Type | IRAKi | Resistant |
| SU-DHL-8 | GCB | Wild-Type | IRAKi | Resistant |
Note: CA-4948 is another potent IRAK4 inhibitor. Data for this compound in OCI-Ly3/10 is not publicly available in this format. The HBL-1 data with a different IRAKi highlights potential for variable single-agent efficacy.
Table 2: In Vivo Efficacy of an IRAK1/4 Inhibitor in an OCI-Ly3 Xenograft Model
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (mm³) at Day 24 | Tumor Growth Inhibition (%) |
| Vehicle | i.p., BID | ~1250 | - |
| IRAK1/4 Inhibitor | 7.5 mg/kg, i.p., BID | ~800 | 36% |
| BET Inhibitor (CPI203) | 2.5 mg/kg, i.p., BID | ~600 | 52% |
| IRAK1/4i + CPI203 | Combination | ~200 | 84% |
This data is representative of the expected anti-tumor effect and synergistic potential of IRAK4 inhibition in combination with other targeted agents.[1]
Signaling Pathway
The oncogenic MYD88 L265P mutation in ABC-DLBCL leads to the spontaneous assembly of the "Myddosome," a signaling complex comprising MYD88, IRAK4, and IRAK1. This results in the constitutive activation of downstream pathways critical for lymphoma cell survival. This compound, by inhibiting the kinase activity of IRAK4, blocks this signaling cascade.
Caption: MYD88/IRAK4 signaling pathway in ABC-DLBCL and the inhibitory action of this compound.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in a DLBCL xenograft model follows a standardized workflow from cell culture to data analysis.
References
Application Notes and Protocols: ND-2158 Treatment of Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a central role in the innate immune response.[2][4][5] Pathological activation of the TLR signaling pathway, often mediated by the adaptor protein MYD88, is implicated in various autoimmune diseases and certain cancers.[1][4][5] this compound acts as a competitive inhibitor of IRAK4, effectively blocking the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and STAT3, and subsequent production of pro-inflammatory cytokines.[1][4]
These application notes provide a summary of the effects of this compound on primary human immune cells, along with detailed protocols for its use in in vitro studies.
Mechanism of Action
This compound selectively binds to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This inhibition effectively abrogates the signal transduction from TLRs and IL-1Rs. The primary signaling pathway affected is the MyD88-dependent pathway, which is crucial for the production of inflammatory cytokines in response to a wide range of pathogens and endogenous danger signals. By inhibiting IRAK4, this compound down-modulates key survival signals, including the NF-κB and JAK-STAT3 pathways.[1][5]
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ND-2158 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
ND-2158 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[3][4] Pathological activation of these pathways is implicated in a variety of autoimmune diseases and cancers, particularly those with mutations in the myeloid differentiation primary response 88 (MYD88) gene, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL).[3][5][6]
This compound competitively inhibits the kinase activity of IRAK4, thereby blocking downstream signaling cascades, including the activation of NF-κB and STAT3.[3] This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-10, and can induce apoptosis in cancer cells dependent on MYD88 signaling.[5][7] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound reported in the literature.
| Parameter | Value | Assay Conditions | Reference |
| Ki for IRAK4 | 1.3 nM | Competitive kinase assay | [1][2] |
| IC50 for IRAK4 | ~3-11 nM | Varies by assay (e.g., Transcreener, LanthaScreen) | [8] |
| IC50 for TNF-α production (LPS-stimulated human WBCs) | ~10-100 nM | Human white blood cells stimulated with LPS, TNF-α measured by ELISA | [5] |
| IC50 for TNF-α production (CpG-stimulated human WBCs) | ~10-100 nM | Human white blood cells stimulated with CpG, TNF-α measured by ELISA | [5] |
| Cell Viability IC50 (ABC DLBCL cell line OCI-Ly10) | ~1-10 µM | 72-hour treatment, viability assessed by CellTiter-Glo | [9] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to determine the efficacy of this compound.
IRAK4 Kinase Inhibition Assay
This protocol is based on a generic biochemical kinase assay format, such as the Transcreener® ADP² Kinase Assay, which measures the production of ADP.
Objective: To determine the IC50 of this compound for IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
ADP detection assay kit (e.g., Transcreener® ADP² FP Assay Kit)
-
384-well plates
-
Plate reader capable of fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the IRAK4 enzyme and MBP substrate in kinase assay buffer. A typical concentration for IRAK4 is 7.5 nM and 0.1 µg/µL for MBP.[3]
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the IRAK4 enzyme/MBP substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 10 µM final concentration) to each well.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Stop the reaction and detect ADP formation by adding the ADP detection reagents as per the manufacturer's protocol.
-
Read the plate on a fluorescence polarization plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Inhibition of LPS-Induced TNF-α Production in Human PBMCs
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells by adding 50 µL of the diluted this compound or vehicle to each well and incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL) to each well.[5] For the unstimulated control, add 50 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[10][11]
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC50 value.
Cell Viability Assay in ABC DLBCL Cell Lines
Objective: To determine the effect of this compound on the viability of cancer cells with MYD88 mutations.
Materials:
-
ABC DLBCL cell line with MYD88 L265P mutation (e.g., OCI-Ly10, TMD8)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 20% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the ABC DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated cells and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing the in vitro efficacy of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. curis.com [curis.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: ND-2158 for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[1][3] Pathological activation of the TLR signaling pathway, often through mutations in the MYD88 adaptor protein, is implicated in various autoimmune diseases and certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][4][5] this compound competitively inhibits IRAK4, thereby blocking downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways, leading to reduced cytokine production and inhibition of tumor cell proliferation.[1][4][6] These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound in mouse models for preclinical research.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Models
| Model | Mouse Strain | This compound Dose | Dosing Schedule | Vehicle | Key Findings | Reference |
| LPS-induced TNFα Production | Lewis Rats | 1, 3, 30 mg/kg | Single IP dose 30 min before LPS challenge | 10% hydroxypropyl-β-cyclodextrin in saline | Dose-dependent reduction in serum TNFα levels. | [4] |
| Collagen-Induced Arthritis | DBA Mice | 30 mg/kg | IP BID | 10% HPβCD | Significant reduction in clinical arthritis scores. | [7] |
| Monosodium Urate (MSU) Crystal-Induced Gout | BALB/c Mice | 3, 10, 30 mg/kg | Once daily IP for 6 days | 10% hydroxypropyl-β-cyclodextrin in ddH2O | Dose-dependent reduction in white blood cell count in the air pouch. | [4] |
| ABC DLBCL Xenograft (OCI-Ly10) | Not Specified | 100 mg/kg/day | IP BID | 10% hydroxypropyl-β-cyclodextrin in ddH2O | Suppression of tumor growth. | [4] |
| ABC DLBCL Xenograft (OCI-Ly3) | Not Specified | Not Specified | Not Specified | 10% hydroxypropyl-β-cyclodextrin in ddH2O | Moderate suppression of tumor growth as a single agent; near complete inhibition in combination with ABT-199. | [4] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dose | T1/2 (h) | Cmax (µM) | AUC (µM·h) | Bioavailability (%) |
| 1 mg/kg | 1.9 | Not Specified | 1.2 | 34 |
Note: Pharmacokinetic data for a similar IRAK4 inhibitor from the same study is presented for context, as detailed this compound PK data was part of a broader study.[8]
Experimental Protocols
1. Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for in vivo administration in mice.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile double-distilled water (ddH2O) or sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HPβCD in sterile ddH2O or saline. To do this, dissolve 1 g of HPβCD in a final volume of 10 mL of the aqueous solvent.
-
Gently warm the solution while mixing to aid in the dissolution of the HPβCD.
-
Once the HPβCD is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the this compound powder to the 10% HPβCD solution.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile tube.
-
Store the formulation according to the manufacturer's recommendations, typically at room temperature for short-term use or refrigerated for longer storage.[2][4]
-
2. Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering the formulated this compound to mice via intraperitoneal injection.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles of the appropriate gauge for mice (e.g., 25-27 gauge)[9]
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
-
-
Procedure:
-
Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, ensuring the animal is secure but can breathe comfortably. The hindquarters can be supported with the same hand or the other hand.
-
Tilt the mouse to a slight head-down position. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Locate the injection site in the lower right or left abdominal quadrant.[9] This is lateral to the midline and caudal to the rib cage, avoiding the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should be drawn).
-
Slowly inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[9]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. nimbustx.com [nimbustx.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Measuring IRAK4 Inhibition with ND-2158 in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation by the adaptor protein MyD88, IRAK4 initiates a signaling cascade involving the phosphorylation of IRAK1, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][3] Given its pivotal role in innate immunity, aberrant IRAK4 signaling is implicated in various autoimmune disorders and cancers, making it an attractive therapeutic target.[3][4]
ND-2158 is a highly potent and selective, competitive inhibitor of IRAK4.[5][6] It has demonstrated efficacy in suppressing inflammatory responses in both cellular and in vivo models, such as by blocking LPS-induced TNF production.[6][7] These application notes provide detailed protocols for measuring the inhibition of IRAK4 by this compound in cell lysates, focusing on methods to confirm target engagement and assess downstream functional consequences.
IRAK4 Signaling Pathway
The diagram below illustrates the canonical TLR/IL-1R signaling pathway, highlighting the central role of IRAK4. Ligand binding to TLRs or IL-1Rs leads to the recruitment of the MyD88 adaptor protein, which in turn recruits and activates IRAK4. Activated IRAK4 phosphorylates IRAK1, initiating a cascade that results in the activation of NF-κB and subsequent inflammatory gene expression.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound against IRAK4. This data is essential for designing experiments, particularly for determining appropriate compound concentrations.
| Parameter | Value | Source | Description |
| Ki (Inhibitory Constant) | 1.3 nM | [5][6] | A measure of the inhibitor's binding affinity to IRAK4. Lower values indicate higher potency. |
| Cellular IC50 (LPS-induced TNFα) | ~10-100 nM | [4][6] | The concentration of this compound that inhibits 50% of TNFα production in LPS-stimulated human peripheral white blood cells. |
| Cellular IC50 (CpG-induced TNFα) | ~10-100 nM | [6] | The concentration of this compound that inhibits 50% of TNFα production in CpG-stimulated human peripheral white blood cells. |
Experimental Protocols
Two primary methods are presented for measuring IRAK4 inhibition in cell lysates: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and Western Blotting for downstream pathway modulation.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify direct binding of a compound (ligand) to its protein target within a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[9][10] By heating cell lysates treated with the compound or a vehicle control to various temperatures, one can observe a "thermal shift" where more target protein remains soluble at higher temperatures in the presence of the stabilizing ligand.[11]
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture a relevant cell line (e.g., THP-1 monocytes or IL-1R expressing HEK293 cells) to a sufficient density (~10-20 million cells per condition).
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors) at a high concentration.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or dounce homogenization to maintain protein integrity.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cellular debris. Collect the supernatant (cell lysate).
-
-
Compound Treatment:
-
Divide the cell lysate into two main pools: one for the vehicle control (e.g., 0.1% DMSO) and one for the this compound treatment.
-
Add this compound to the treatment pool to a final concentration of 1-10 µM. Add an equivalent volume of vehicle to the control pool.
-
Incubate for 1 hour at room temperature or 4°C to allow for compound binding.
-
-
Heat Treatment:
-
Aliquot equal volumes (e.g., 50 µL) of both the vehicle- and this compound-treated lysates into separate PCR tubes for each temperature point.
-
Create a temperature gradient using a thermocycler. A typical gradient for initial Tm determination might be 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C. Include a non-heated control (room temperature).
-
Heat the samples at their respective temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant from each tube, which contains the soluble protein fraction, and transfer to a new tube.
-
-
Analysis by Western Blot:
-
Normalize protein concentration across all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IRAK4. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for IRAK4 at each temperature point for both vehicle and this compound treated samples using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each heated sample to the non-heated control for that condition.
-
Plot the normalized soluble IRAK4 fraction against temperature to generate melting curves. A shift in the curve to the right for this compound-treated samples indicates target stabilization and therefore, direct engagement.
-
Protocol 2: Western Blot for Downstream Signaling Inhibition
This protocol assesses the functional consequence of IRAK4 inhibition by measuring the levels of downstream signaling molecules in cell lysates. A common readout is the phosphorylation status or degradation of IRAK1, a direct substrate of IRAK4.[4] Inhibition of IRAK4 should prevent the IL-1β or LPS-induced degradation or phosphorylation of IRAK1.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MRC-5 fibroblasts or human PBMCs) in 6-well plates and allow them to adhere or recover overnight.
-
Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30-60 minutes. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate TLR/IL-1R agonist. For example, add IL-1β (e.g., 10 ng/mL) for 30 minutes or LPS (e.g., 1 µg/mL) for 5 hours.[4] Include an unstimulated control well.
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for key signaling proteins. Recommended antibodies include:
-
Anti-IRAK1 (to assess degradation)
-
Anti-phospho-IKKβ (as a marker of downstream NF-κB activation)
-
Anti-total IKKβ (as a loading control for p-IKKβ)
-
Anti-GAPDH or β-actin (as a general loading control)
-
-
Incubate with appropriate secondary antibodies and visualize using ECL.
-
-
Data Analysis:
-
Perform densitometry to quantify the band intensities for the proteins of interest.
-
For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal. For degradation analysis, normalize the IRAK1 signal to the loading control (GAPDH).
-
Plot the normalized signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Alternative and Complementary Assays
For more quantitative analysis of direct enzymatic inhibition, commercially available biochemical assay kits can be employed using purified recombinant IRAK4 protein and the inhibitor this compound.
-
Luminescent Kinase Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction.[12][13] The signal positively correlates with kinase activity, providing a robust method for screening inhibitors and determining IC50 values in a high-throughput format.
-
TR-FRET Binding Assays (e.g., LanthaScreen™): These assays measure the binding of a fluorescently labeled tracer to the kinase.[14][15] Inhibition is detected by the displacement of the tracer by a competitive inhibitor like this compound, resulting in a loss of the FRET signal. This method directly quantifies inhibitor binding affinity.
References
- 1. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. nimbustx.com [nimbustx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CETSA [cetsa.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.jp [promega.jp]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for ND-2158 Stock Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immune signaling pathways.[1][2][3] Its potential as a therapeutic agent for autoimmune disorders and certain cancers has led to its increased use in preclinical and clinical research.[2][4] Accurate and reproducible experimental results rely on the integrity and stability of this compound stock solutions. This document provides detailed guidelines and protocols for the long-term storage and stability assessment of this compound, ensuring its effective use in research and development.
The stability of small molecules in solution is influenced by several factors including the solvent, storage temperature, light exposure, and the presence of contaminants. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts, ultimately impacting experimental outcomes. Therefore, establishing and adhering to proper storage and handling procedures is paramount.
Recommended Storage Conditions for this compound Stock Solutions
Proper storage is crucial to maintain the integrity of this compound stock solutions. Based on general best practices for similar small molecules and vendor recommendations, the following conditions are advised.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO) | High solubility and relatively inert nature. |
| Concentration | 10 mM | A common stock concentration that allows for easy dilution to working concentrations while minimizing the amount of solvent in the final assay. |
| Storage Temperature | -80°C | Minimizes chemical degradation and solvent evaporation. Storage at -20°C is also acceptable for shorter durations.[1][5] |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can lead to degradation.[1][5] |
| Light Exposure | Store in amber or foil-wrapped vials | Protects from light-induced degradation. |
| Container | Polypropylene or glass vials with secure caps | Inert materials that prevent leaching and solvent evaporation. |
Stability of this compound Stock Solutions
While specific, long-term, peer-reviewed stability data for this compound is not extensively published, the following table provides illustrative stability data based on typical observations for small molecules of similar complexity stored under recommended conditions. These values should be considered as a general guideline, and it is highly recommended to perform in-house stability assessments for critical applications.
Table 2: Illustrative Stability of 10 mM this compound in DMSO
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C (Protected from light) | >99% | >98% | >97% | >95% |
| -20°C (Protected from light) | >98% | >96% | >94% | >90% |
| 4°C (Protected from light) | <95% | <90% | <80% | <70% |
| Room Temperature (Protected from light) | <90% | <80% | <60% | <40% |
| -80°C (with 5 freeze-thaw cycles) | ~97% | - | - | - |
Note: The purity percentages are illustrative and represent the remaining parent compound.
Experimental Protocols
To ensure the quality and concentration of this compound stock solutions over time, regular stability testing is recommended. The following are standard protocols for assessing the stability of this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 446.5 g/mol ).
-
Volume (L) = (Mass (g) / 446.5 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect the presence of degradation products using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound stock solution (10 mM in DMSO)
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the lambda max of this compound)
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak area of the main this compound peak and any degradation peaks.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Compare the purity results over time to assess stability.
-
Protocol 3: Confirmation of Molecular Identity using Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify potential degradation products.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Solvents and column as described in the HPLC protocol
Procedure:
-
Perform an LC separation as described in the HPLC protocol.
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Analysis:
-
Confirm the presence of the expected molecular ion for this compound ([M+H]⁺ ≈ 447.5 m/z).
-
Analyze the mass spectra of any degradation peaks observed in the HPLC chromatogram to tentatively identify their structures.
-
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
Conclusion
The stability and integrity of this compound stock solutions are critical for obtaining reliable and reproducible results in research and drug development. By adhering to the recommended storage conditions, including storage at -80°C in single-use aliquots protected from light, the degradation of this compound can be minimized. Regular stability assessment using the provided HPLC and LC-MS protocols is recommended to ensure the quality of the stock solutions over time. These guidelines will help researchers maintain the integrity of their this compound samples, leading to more accurate and impactful scientific outcomes.
References
- 1. This compound | inhibitor/agonist | CAS 1388896-07-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
Application of ND-2158 in High-Throughput Screening for IRAK4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and selective competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer. As a result, IRAK4 has emerged as a promising therapeutic target, and high-throughput screening (HTS) for novel IRAK4 inhibitors is a key strategy in drug discovery. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at identifying novel IRAK4 inhibitors.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of IRAK4, with a reported Ki of 1.3 nM.[2] It binds to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the TLR/IL-1R signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Signaling Pathway
The TLR/IL-1R signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or interleukins to IL-1Rs. This leads to the recruitment of adaptor proteins, primarily MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of inflammatory genes.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound. This data is essential for its use as a reference compound in HTS assays.
| Parameter | Value | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [1] |
| Mechanism of Action | Competitive Inhibitor | [2] |
| Ki | 1.3 nM | [2] |
| Cellular IC50 (LPS-induced TNFα in human WBCs) | In the nanomolar range (specific value not publicly available) | [2] |
| HTS Assay Performance (Illustrative) | ||
| Z'-factor | > 0.7 | [3] (Typical for similar assays) |
| Signal-to-Background (S/B) Ratio | > 10 | (Typical for robust HTS assays) |
Note: HTS performance data for this compound is illustrative and based on typical values for robust kinase assays. Actual values will be dependent on the specific assay technology and conditions.
High-Throughput Screening Protocols
Several HTS-compatible assay formats can be employed to screen for IRAK4 inhibitors. Below are detailed protocols for two common and robust methods: a biochemical TR-FRET assay and a cell-based assay. This compound should be used as a positive control for inhibition in these assays.
Biochemical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay format and is designed to measure the binding of a test compound to the IRAK4 kinase domain.
Experimental Workflow:
Materials and Reagents:
-
Recombinant human IRAK4 (full-length or kinase domain)
-
LanthaScreen® Eu-anti-Tag Antibody (specific to the tag on the IRAK4 protein)
-
Fluorescent Kinase Tracer (e.g., Kinase Tracer 236)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a positive control)
-
Test compounds
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 100 µM).
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Include DMSO-only wells as a negative control (0% inhibition) and a high concentration of a known potent inhibitor (or this compound) for the positive control (100% inhibition).
-
-
Assay Procedure (example for a 15 µL final volume):
-
Add 5 µL of 3x concentrated compound dilutions (or controls) to the assay plate.
-
Prepare a 3x concentrated IRAK4/Eu-antibody mixture in assay buffer. Add 5 µL to each well.
-
Prepare a 3x concentrated fluorescent tracer solution in assay buffer. Add 5 µL to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using standard europium donor and acceptor emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay using the high and low controls to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Cell-Based NF-κB Reporter Assay
This assay measures the inhibition of IRAK4-dependent NF-κB activation in a cellular context.
Materials and Reagents:
-
HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) or other appropriate TLR agonist.
-
This compound (as a positive control).
-
Test compounds.
-
384-well, white, clear-bottom cell culture plates.
-
Luciferase reporter assay reagent (e.g., Bright-Glo™).
-
Luminescence plate reader.
Protocol:
-
Cell Plating:
-
Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1 hour).
-
-
Cell Stimulation:
-
Prepare a solution of the TLR agonist (e.g., LPS) in cell culture medium at a concentration predetermined to give a robust signal (e.g., EC80).
-
Add the agonist solution to all wells except for the unstimulated controls.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours for luciferase).
-
-
Signal Detection:
-
For a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Determine the IC50 values as described for the biochemical assay.
-
A cell viability/toxicity counterscreen should be performed to eliminate compounds that show activity due to cytotoxicity.
-
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel IRAK4 inhibitors. Its high potency and selectivity make it an ideal reference compound for the development, validation, and execution of high-throughput screening campaigns. The protocols provided here for both biochemical and cell-based assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting IRAK4 for the potential treatment of a wide range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rociletinib (NEK7 Inhibitor) Concentration for NLRP3 Inflammasome Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rociletinib, a potent NEK7 inhibitor, for modulating the NLRP3 inflammasome pathway in various cell lines. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Rociletinib in a question-and-answer format.
Q1: I am not observing any inhibition of NLRP3 inflammasome activation (e.g., no reduction in IL-1β secretion) after treating my cells with Rociletinib. What could be the problem?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Cell Permeability and Compound Stability: While Rociletinib has been used in clinical trials, its permeability and stability can vary between different cell culture media and cell types. Ensure that the compound is properly dissolved and stable in your specific experimental conditions.
-
Inadequate Concentration: The effective concentration can vary significantly between cell lines. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations.
-
Timing of Treatment: The timing of inhibitor addition relative to the priming (e.g., LPS) and activation (e.g., Nigericin, ATP) steps is crucial. Ensure you are pre-incubating the cells with Rociletinib for a sufficient period before adding the NLRP3 activator.
-
Health of Cells: Ensure that the cells are healthy and not overly confluent, as this can affect their response to stimuli and inhibitors.
-
Verification of Pathway Activation: Confirm that your positive controls for NLRP3 inflammasome activation are working as expected. If the pathway is not robustly activated, the effect of the inhibitor will not be apparent.
Q2: I am observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see specific inhibition of the NLRP3 inflammasome.
A2: Distinguishing specific inhibitory effects from general cytotoxicity is critical.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of Rociletinib concentrations in your specific cell line under the same experimental conditions (incubation time, media, etc.) but without the inflammasome activators. This will help you identify the maximum non-toxic concentration.
-
Reduce Incubation Time: Long incubation times with the inhibitor can sometimes lead to off-target effects and cytotoxicity. Try reducing the pre-incubation time with Rociletinib before adding the inflammasome activators.
-
Use a Lower, Sub-toxic Concentration Range: Based on your cytotoxicity data, perform your inflammasome inhibition experiments using concentrations well below the cytotoxic threshold.
Q3: My results for NLRP3 inflammasome inhibition with Rociletinib are inconsistent between experiments.
A3: Variability in cell-based assays can be a common issue. To improve consistency:
-
Standardize Cell Culture Conditions: Use cells from a similar passage number for all experiments. Ensure consistent cell seeding density and confluency at the time of treatment.
-
Prepare Fresh Reagents: Prepare fresh dilutions of Rociletinib from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Consistent Timing: Adhere strictly to the same incubation times for cell plating, inhibitor treatment, and inflammasome activation steps across all experiments.
-
Minimize Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell health and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions or ensure proper humidification of the incubator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rociletinib in inhibiting the NLRP3 inflammasome?
A1: Rociletinib has been identified as a covalent inhibitor of NIMA-related kinase 7 (NEK7).[1] It forms a covalent bond with cysteine 79 of NEK7.[1] This action prevents the interaction between NEK7 and NLRP3, which is an essential step for the assembly and activation of the NLRP3 inflammasome.[1]
Q2: Is the kinase activity of NEK7 required for NLRP3 inflammasome activation?
A2: No, studies have shown that the kinase activity of NEK7 is not required for its role in NLRP3 inflammasome activation.[2] NEK7 acts as a scaffold, and its physical interaction with NLRP3 is the critical step that Rociletinib disrupts.[1][2]
Q3: How does Rociletinib differ from other NLRP3 inhibitors like MCC950?
A3: Rociletinib and MCC950 target different components of the NLRP3 inflammasome pathway. Rociletinib is an indirect inhibitor that targets NEK7, an upstream regulator of NLRP3 assembly.[1] In contrast, MCC950 is a direct inhibitor that specifically targets the NLRP3 protein itself, binding to its NACHT domain and preventing its activation and oligomerization.[3][4][5]
Q4: What are the typical starting concentrations for Rociletinib in cell culture experiments?
A4: The optimal concentration of Rociletinib will be cell-line dependent. It is recommended to start with a dose-response experiment. Based on general practice for small molecule inhibitors, a starting range of 10 nM to 10 µM is often used to determine the IC50 value.[6] Always determine the cytotoxicity profile in your specific cell line first.
Q5: In which cell lines can I test Rociletinib's effect on the NLRP3 inflammasome?
A5: Rociletinib can be tested in any cell line that expresses the components of the NLRP3 inflammasome and shows robust activation. Commonly used cell lines for studying the NLRP3 inflammasome include human monocytic cell lines like THP-1 (differentiated into macrophages with PMA) and U937, as well as primary cells like bone marrow-derived macrophages (BMDMs) from mice.[7]
Data Presentation
The table below summarizes key information for Rociletinib and provides a comparison with the well-characterized direct NLRP3 inhibitor, MCC950.
| Feature | Rociletinib | MCC950 |
| Primary Target | NEK7 (NIMA-related kinase 7)[1] | NLRP3 (NACHT domain)[3][4] |
| Mechanism of Action | Covalently binds to Cys79 of NEK7, inhibiting the NEK7-NLRP3 interaction.[1] | Directly binds to the Walker B motif in the NLRP3 NACHT domain, locking it in an inactive conformation.[4][5] |
| Effect on Pathway | Prevents NLRP3 inflammasome assembly and activation.[1] | Specifically inhibits both canonical and non-canonical NLRP3 activation.[8] |
| Reported IC50 | Cell-type dependent; requires empirical determination. | ~7.5 nM in mouse Bone Marrow-Derived Macrophages (BMDMs).[4] |
Experimental Protocols
Protocol: Optimizing Rociletinib Concentration for Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol provides a step-by-step guide to determine the optimal, non-toxic concentration of Rociletinib for inhibiting NLRP3 inflammasome activation in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Rociletinib (dissolved in DMSO to create a concentrated stock, e.g., 10 mM)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
IL-1β ELISA kit
-
96-well cell culture plates (clear for viability, opaque for luminescence, or standard for ELISA)
Step 1: Differentiation of THP-1 Cells
-
Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^5 cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow cells to differentiate into adherent macrophages.
-
After differentiation, gently wash the cells with fresh, serum-free media to remove PMA and any non-adherent cells.
Step 2: Determine the Maximum Non-Toxic Concentration of Rociletinib
-
Prepare serial dilutions of Rociletinib in culture medium from your stock solution. It is advisable to test a range from 0.1 µM to 50 µM. Include a vehicle control (DMSO at the same concentration as the highest Rociletinib dose).
-
Add the Rociletinib dilutions to the differentiated THP-1 cells.
-
Incubate for the intended duration of your experiment (e.g., 4-6 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Plot cell viability against Rociletinib concentration to determine the highest concentration that does not cause significant cell death.
Step 3: Dose-Response for NLRP3 Inflammasome Inhibition
-
Prepare fresh PMA-differentiated THP-1 cells in a 96-well plate as described in Step 1.
-
Priming: Add LPS (1 µg/mL) to all wells (except negative controls) and incubate for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of Rociletinib in culture medium at concentrations below the determined cytotoxic threshold. Remove the LPS-containing medium and add the Rociletinib dilutions. Include a vehicle control (DMSO).
-
Incubate with the inhibitor for 1-2 hours.
-
Activation: Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the appropriate wells. Include a control group with LPS priming but no activator.
-
Incubate for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatants for analysis.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the IL-1β concentration against the Rociletinib concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of NEK7-mediated NLRP3 inflammasome activation and inhibition by Rociletinib.
References
- 1. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. invivogen.com [invivogen.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ND-2158 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ND-2158 in kinase assays. This compound is a potent and highly selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of inflammatory signaling pathways.[1][2][3]
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in kinase assays.
Problem 1: Higher than expected IC50 value for IRAK4 inhibition.
| Potential Cause | Troubleshooting Step |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors like this compound is influenced by the ATP concentration in the assay. Ensure the ATP concentration is appropriate for the assay format and ideally close to the Km of the kinase for ATP. |
| Enzyme Inactivity | Confirm the activity of the IRAK4 enzyme preparation. Use a known potent IRAK4 inhibitor as a positive control to validate enzyme activity and assay setup. |
| Substrate Issues | Ensure the substrate concentration is optimal and not limiting the reaction. Substrate quality and purity can also affect enzyme kinetics. |
| Reagent Degradation | This compound, like any small molecule, can degrade over time. Use freshly prepared solutions and store the compound as recommended by the supplier. |
| Assay Interference | Components of the assay buffer or the detection system may interfere with the inhibitor. Run appropriate controls, such as assays without the enzyme or without the inhibitor, to identify potential interference. |
Problem 2: Discrepancy between biochemical assay and cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | This compound may have poor permeability across the cell membrane. Consider using cell lines with known differences in membrane transporter expression or perform cellular thermal shift assays (CETSA) to confirm target engagement within the cell. |
| Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| Cellular Metabolism | This compound may be metabolized to inactive forms within the cell. LC-MS/MS analysis of cell lysates can be used to assess the stability of the compound in a cellular environment. |
| Off-Target Effects in Cells | In a cellular context, the observed phenotype may be a result of off-target effects that are not apparent in a purified biochemical assay. Profiling the inhibitor against a broad panel of kinases is essential to identify potential off-targets. |
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target potency of this compound?
A1: this compound is a highly potent inhibitor of IRAK4 with a reported in vitro inhibitory constant (Ki) of 1.3 nM.[1][3]
Q2: How selective is this compound?
A2: this compound has been demonstrated to be highly selective for IRAK4. In a broad kinase selectivity panel of 334 kinases, it showed minimal off-target activity.[4][5]
Q3: Are there any known significant off-targets for this compound?
A3: While this compound is highly selective for IRAK4, some minor off-target activity may exist. A comprehensive analysis of the kinome scan data from the primary publication is recommended to identify any kinases that are inhibited at concentrations close to the on-target potency.
Q4: What is the mechanism of action of this compound?
A4: this compound is a competitive inhibitor that binds to the ATP-binding pocket of IRAK4.[2]
Q5: What are some recommended control experiments when using this compound?
A5: It is recommended to include a structurally related but inactive control compound to differentiate between specific on-target effects and non-specific or off-target effects. Additionally, using a known, well-characterized IRAK4 inhibitor as a positive control is advisable.
Quantitative Data Summary
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| IRAK4 | Radioisotope-based enzymatic assay | 1.3 | - | [1][3] |
| IRAK1 | Radioisotope-based enzymatic assay | - | Dose-dependent inhibition observed | [4] |
Experimental Protocols
1. Radioisotope-based Kinase Assay for IRAK4 Inhibition
This protocol is a generalized procedure for determining the inhibitory activity of this compound against IRAK4 using a radioisotope-based filter binding assay.[6][7]
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
[γ-33P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the IRAK4 enzyme and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of a compound with its target in a cellular environment.
-
Materials:
-
Cells expressing IRAK4
-
This compound (dissolved in DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies against IRAK4 and a loading control protein
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble IRAK4 in the supernatant by Western blotting using an IRAK4-specific antibody.
-
A shift in the melting curve of IRAK4 to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for unexpected this compound kinase assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nimbustx.com [nimbustx.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
How to determine the optimal ND-2158 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ND-2158, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of IRAK4 kinase.[1][2] IRAK4 is a critical component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] By inhibiting IRAK4, this compound blocks downstream signaling pathways, including NF-κB and JAK-STAT3, which are crucial for the production of pro-inflammatory cytokines and cell survival in certain cancers.[4][5]
Q2: How do I determine the optimal in vitro concentration of this compound for my experiments?
The optimal in vitro concentration of this compound will depend on the cell type and the specific endpoint of your assay. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) in your system.
Experimental Protocol: In Vitro Dose-Response Study
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-96 hours), based on the cell doubling time and assay endpoint. A 4-day treatment has been cited in the literature for viability assays.[4]
-
Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Troubleshooting Guide
Q3: How can I establish the optimal treatment duration for this compound in my in vivo model?
Determining the optimal in vivo treatment duration requires a carefully designed efficacy study. The duration will depend on the animal model, tumor growth kinetics (for oncology models), and the desired therapeutic outcome.
Experimental Workflow for Determining Optimal In Vivo Treatment Duration
Below is a generalized workflow for an in vivo efficacy study to determine the optimal treatment duration.
Figure 1. Experimental workflow for optimizing in vivo treatment duration.
Experimental Protocol: In Vivo Efficacy Study (Xenograft Model)
-
Animal Model: Implant tumor cells (e.g., OCI-Ly10 for ABC DLBCL) subcutaneously into immunocompromised mice (e.g., NOD/SCID).[4]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, this compound at a specified dose and schedule).
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg/day, dosed twice daily) or vehicle via the appropriate route (e.g., oral gavage).[4]
-
Staggered Treatment Durations: Establish different treatment duration groups (e.g., 14, 21, and 28 days).
-
Endpoint Measurement: Continue to measure tumor volume during and after the treatment period until a predefined endpoint is reached (e.g., tumor volume >1500 mm³ or signs of toxicity).
-
Data Analysis: Compare the tumor growth inhibition (TGI) and survival rates between the different treatment duration groups to determine the most effective duration with acceptable toxicity.
Q4: What are the key signaling pathways affected by this compound that I can use as pharmacodynamic biomarkers?
This compound inhibits IRAK4, which is upstream of several key inflammatory and survival pathways. Monitoring the modulation of these pathways can serve as a pharmacodynamic biomarker of this compound activity.
Figure 2. this compound mechanism of action on the IRAK4 signaling pathway.
Key Pharmacodynamic Biomarkers:
-
p-IRAK4: A direct target of this compound, its phosphorylation status can be assessed.
-
NF-κB activity: Can be measured by assessing the phosphorylation of IKKα/β or p65, or by using a reporter assay.
-
STAT3 phosphorylation: p-STAT3 levels can be measured by Western blot or flow cytometry.
-
Cytokine levels: Levels of downstream cytokines such as TNFα, IL-6, and IL-10 can be quantified by ELISA.[4]
Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cell Type | MYD88 Mutation | IC50 (µM) | Treatment Duration | Reference |
| OCI-Ly10 | ABC DLBCL | L265P | ~1 | 4 days | [4] |
| TMD8 | ABC DLBCL | L265P | ~1 | 4 days | [4] |
| HBL-1 | ABC DLBCL | L265P | ~1 | 4 days | [4] |
| OCI-Ly19 | GCB DLBCL | Wild-Type | >10 | 4 days | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Cell Line | Treatment Regimen | Duration | Outcome | Reference |
| Xenograft | OCI-Ly10 | 100 mg/kg/day (twice daily) | Not specified | Retarded tumor growth | [4] |
| Xenograft | OCI-Ly10 | 12.5, 25, or 50 mg/kg (twice daily) | 14 days | Dose-dependent efficacy | [6] |
| Xenograft | OCI-Ly3 | 100 mg/kg (once daily) | Not specified | >90% tumor growth inhibition | [6] |
| Collagen-Induced Arthritis | Mouse | 30 mg/kg (twice daily, IP) | 11 days | Alleviated arthritis | [2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
ND-2158 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ND-2158 and troubleshooting common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] Several suppliers indicate that this compound is soluble in DMSO.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: While a definitive maximum solubility value is not consistently reported, a stock solution concentration of 40 mg/mL in DMSO has been referenced.[2] Additionally, protocols for preparing stock solutions up to 50 mM in DMSO are available, suggesting good solubility at this concentration.[1]
Q3: Can I dissolve this compound in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely poor aqueous solubility. To prepare a working solution in an aqueous buffer, it is advised to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into the desired aqueous buffer.
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous medium. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try further diluting your stock solution.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. Formulations including DMSO, PEG300, Tween 80, and saline or corn oil are suggested to improve solubility and bioavailability.[3]
-
Control the DMSO concentration: When preparing working solutions for in vitro assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of potential compound degradation at elevated temperatures.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2]
Solubility Data
The following table summarizes the available solubility information for this compound.
| Solvent | Reported Concentration | Notes |
| DMSO | 40 mg/mL | Example of a mother liquor concentration.[2] |
| DMSO | Up to 50 mM | Achievable concentration for stock solutions.[1] |
Note: The solubility of this compound in other common laboratory solvents such as ethanol and PBS has not been quantitatively reported in the reviewed literature.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 446.57 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 446.57 g/mol * 1000 mg/g = 4.4657 mg
-
-
Weigh out the calculated amount of this compound powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For 1 mL of stock solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of an In Vivo Formulation
This protocol is an example based on formulations suggested for similar compounds.[3] Researchers should optimize the formulation for their specific experimental needs.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol for a 1 mg/mL working solution:
-
To prepare 1 mL of a 1 mg/mL this compound working solution, start with the 10 mM (4.47 mg/mL) DMSO stock solution.
-
In a sterile tube, combine the following in the specified order, ensuring the solution is clear after each addition:
-
223.7 µL of 10 mM this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
326.3 µL of sterile saline
-
-
Mix the solution thoroughly by vortexing. This formulation results in a vehicle composition of approximately 22.4% DMSO, 40% PEG300, 5% Tween 80, and 32.6% saline.
Visual Guides
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: Interpreting ND-2158 Dose-Response Curves Accurately
Welcome to the technical support center for ND-2158, a potent and selective IRAK4 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurately interpreting dose-response curves and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] By inhibiting IRAK4, this compound blocks downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways, which are crucial for the production of pro-inflammatory cytokines and cell survival in certain cancers.[1][3]
Q2: In which experimental systems is this compound active?
This compound has demonstrated activity in various in vitro and in vivo models. It has been shown to suppress the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[1][4] Additionally, it exhibits cytotoxic effects in specific cancer cell lines, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cell lines that harbor the MYD88 L265P mutation.[1][3][5]
Q3: What are the key parameters to consider when designing a dose-response experiment with this compound?
Successful dose-response experiments with this compound require careful consideration of several factors:
-
Cell Type: The choice of cell line is critical. For example, in DLBCL, cell lines with the MYD88 L265P mutation (e.g., OCI-Ly10) are sensitive to this compound, while others may not be.[1][5]
-
Stimulus: For inflammatory models, the choice and concentration of the stimulus (e.g., LPS for TLR4 activation) are important for observing the inhibitory effects of this compound.[1]
-
Endpoint Measurement: Select an assay that accurately reflects the biological question. Common assays include TNF-α ELISA for inflammation and cell viability assays (e.g., MTS or CellTiter-Glo) for oncology studies.[1][5]
-
Drug Concentration Range: Based on its high potency, a wide range of concentrations, typically from picomolar to micromolar, should be tested to generate a full dose-response curve.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions regarding storage conditions, which usually involve storing the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, be mindful of the final DMSO concentration in your cell culture, as high concentrations can be toxic to cells.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| No or weak response to this compound | - Incorrect cell line or model- Inactive compound- Insufficient stimulus (in inflammatory assays)- Suboptimal assay conditions | - Verify the MYD88 mutation status of your cell line if applicable.- Ensure proper storage and handling of the this compound stock solution.- Titrate the concentration of the stimulus (e.g., LPS) to find the optimal dose for inducing a robust response.- Optimize incubation times and reagent concentrations for your specific assay. |
| Unusual or unexpected dose-response curve shape (e.g., biphasic) | - Off-target effects at high concentrations- Compound solubility issues- Complex biological mechanism | - While there is no direct evidence of this compound causing biphasic curves, it's a possibility with any compound. Consider if off-target effects are at play.[6] - Ensure this compound is fully dissolved in your media at all tested concentrations. Precipitation at higher concentrations can lead to a drop in the observed effect.- A biphasic response could indicate a complex mechanism of action. Consider follow-up experiments to investigate potential secondary targets or signaling pathways affected at different concentration ranges. |
| High background signal in the assay | - Contamination of cell culture- Assay reagent issues- Autofluorescence/luminescence of the compound | - Regularly test for mycoplasma contamination.- Check the expiration dates and storage conditions of all assay reagents.- Run a control plate with this compound in cell-free media to check for any intrinsic signal from the compound. |
Data Presentation
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay/System |
| Ki (IRAK4) | 1.3 nM | In vitro kinase assay |
| IC50 (LPS-induced TNF-α production) | ~10-100 nM | Human PBMCs |
| IC50 (Cell Viability) | ~1-10 µM | OCI-Ly10 (ABC DLBCL, MYD88 L265P) |
Experimental Protocols
Cell Viability Assay in DLBCL Cell Lines
This protocol is adapted from studies investigating the effect of this compound on the viability of DLBCL cell lines.[1][5]
-
Cell Seeding: Seed OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 1 nM to 50 µM.
-
Treatment: Add the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using an MTS assay according to the manufacturer's instructions. Read the absorbance at 490 nm.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
TNF-α Production Assay in Human PBMCs
This protocol is based on methods used to assess the inhibitory effect of this compound on cytokine production.[1][7]
-
PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 180 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treatment: Add 10 µL of diluted this compound or DMSO vehicle control to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS (final concentration of 100 ng/mL) to stimulate TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the this compound concentration against the TNF-α concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the TLR/IL-1R signaling pathway.
Experimental Workflow for Dose-Response Curve Generation
Caption: A generalized workflow for generating a dose-response curve for this compound.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ND-2158 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ND-2158 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its primary mechanism of action is the inhibition of IRAK4's kinase activity, a critical component in the MyD88-dependent signaling pathway. This pathway is downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), and its inhibition leads to the downregulation of key inflammatory signaling cascades, including the NF-κB and JAK-STAT pathways.
Q2: What are the common signs of this compound induced toxicity in primary cell cultures?
A2: Visual signs of toxicity can vary depending on the primary cell type. Common observations include:
-
Morphological Changes: Cells may appear rounded, shrunken, or exhibit cytoplasmic vacuolization.[1]
-
Reduced Adherence: Adherent primary cells may detach from the culture surface and begin to float in the medium.
-
Decreased Cell Viability: A noticeable reduction in the number of viable cells compared to vehicle-treated controls.
-
Increased Cell Debris: An accumulation of floating cellular debris from necrotic or apoptotic cells.
Q3: At what concentration should I start my experiments with this compound to minimize toxicity?
A3: The optimal, non-toxic concentration of this compound is highly dependent on the specific primary cell type and the duration of the experiment. As a general starting point, it is advisable to perform a dose-response curve. Based on studies in various cell lines, a broad range to consider for initial testing could be from 0.1 µM to 50 µM. For sensitive primary cells, it is recommended to start with a lower concentration range, for instance, from 10 nM to 1 µM. Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose to account for any solvent-induced toxicity.
Q4: How long should I expose my primary cells to this compound?
A4: The duration of exposure will depend on the experimental endpoint. For signaling pathway studies (e.g., inhibition of phosphorylation), shorter incubation times of 1 to 6 hours may be sufficient. For functional assays or assessment of longer-term effects, incubations of 24 to 72 hours are common. It is recommended to perform a time-course experiment to determine the optimal exposure time that balances efficacy with minimal toxicity.
Q5: My cells are dying even at low concentrations of this compound. What could be the issue?
A5: If you observe significant cell death at low concentrations, consider the following:
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[2] The effective concentration for your cell type might be much lower than what is reported for cancer cell lines.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.1%. Run a solvent-only control to verify this.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Off-Target Effects: While this compound is a selective IRAK4 inhibitor, off-target effects can never be fully excluded and may contribute to toxicity in certain cell types.[3][4][5][6][7]
Q6: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I do?
A6: If you are not seeing the expected effect, consider these points:
-
IRAK4 Scaffolding Function: IRAK4 has both a kinase and a scaffolding function. This compound inhibits the kinase activity, but the scaffolding function, which can still allow for some signal transduction, may remain intact.[8] This could lead to an incomplete inhibition of downstream signaling.
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific primary cell type and experimental conditions. A dose-response experiment is crucial to determine the optimal effective concentration.
-
Cellular Health: Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not respond as expected.
-
Assay Sensitivity: The assay you are using to measure the downstream effect may not be sensitive enough to detect subtle changes.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed Across All Tested Concentrations
| Possible Cause | Recommended Solution |
| High Sensitivity of Primary Cells | Perform a broad dose-response curve starting from a very low concentration range (e.g., 1 nM) and extending to a high range (e.g., 50 µM) to accurately determine the cytotoxic IC50 value for your specific primary cell type. |
| Solvent Toxicity | Prepare a dilution series of the solvent (e.g., DMSO) alone and treat your cells to determine the maximum non-toxic concentration. Ensure all this compound dilutions have a final solvent concentration below this level. |
| Suboptimal Culture Conditions | Review and optimize your primary cell culture conditions, including media formulation, serum concentration, and cell seeding density. Ensure cells are not overly confluent or stressed before adding the compound. |
| Contamination | Regularly check your cultures for microbial contamination (bacteria, yeast, fungi, mycoplasma) which can cause non-specific cell death. |
Problem 2: Inconsistent or Unreliable Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Primary Cell Lots | If using primary cells from different donors or lots, perform qualification experiments on each new lot to ensure consistent responses to this compound. |
| Inconsistent Cell Seeding Density | Ensure precise and consistent cell seeding density across all wells and experiments, as this can significantly impact drug response. |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Timing and Readout | Standardize the timing of compound addition and the endpoint measurement. Ensure that the chosen assay is appropriate for the expected cellular response (e.g., apoptosis vs. necrosis). |
Quantitative Data Summary
While specific IC50 values for this compound-induced cytotoxicity in a wide range of primary cells are not extensively published, the following table provides a general guide based on available information for IRAK4 inhibitors and related compounds. Researchers should determine the specific IC50 for their cell system.
| Parameter | Cell Type | Compound | Concentration Range for Effect | Reference |
| Reduced Cell Viability | Chronic Lymphocytic Leukemia (CLL) cells | This compound | 10-100 µM | This effect was noted to be higher in CLL cells compared to B or T lymphocytes from healthy donors. |
| Inhibition of Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IRAK4 Inhibitors | Varies; dependent on specific inhibitor and cytokine | Studies on various IRAK4 inhibitors show efficacy in inhibiting cytokine production in PBMCs. |
| Inhibition of Proliferation | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | IRAK1/4 Inhibitor | Concentration-dependent | Inhibition of IRAK1/4 impaired the proliferation of the majority of malignant T cell lines tested.[7] |
Key Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to assess cell metabolic activity as an indicator of viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of this compound-Induced Cytotoxicity by LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to stabilize overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control as described in the MTT assay protocol. Include wells for a positive control (maximum LDH release) and a negative control (spontaneous LDH release).
-
Incubate for the desired duration.
-
Following the manufacturer's instructions for the LDH assay kit, carefully collect the cell culture supernatant from each well.
-
Add the LDH reaction mixture to the supernatant in a new 96-well plate.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Detection of this compound-Induced Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control
-
Culture plates or tubes
-
Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Microplate reader or fluorometer
Procedure:
-
Culture and treat cells with this compound and a vehicle control for the desired time.
-
Harvest the cells (both adherent and floating) and prepare cell lysates according to the assay kit's protocol.
-
Add the caspase-3 substrate to the cell lysates in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using the appropriate plate reader.
-
Quantify the caspase-3 activity relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for addressing this compound toxicity.
Caption: Simplified signaling pathway of this compound action.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 6. criver.com [criver.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. kymeratx.com [kymeratx.com]
Technical Support Center: ND-2158 and p-IRAK4 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the IRAK4 inhibitor, ND-2158, and detecting its effect on phosphorylated IRAK4 (p-IRAK4) via western blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p-IRAK4?
This compound is a potent and selective, competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a Ki of 1.3 nM.[1] IRAK4 is a key kinase in signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors.[2][3][4][5] Activation of these pathways leads to the autophosphorylation of IRAK4 at sites such as Threonine 345 and Serine 346.[2][4] By inhibiting the kinase activity of IRAK4, this compound is expected to reduce or abolish this autophosphorylation, leading to a decrease in the p-IRAK4 signal in a western blot analysis.
Q2: I am not seeing a decrease in p-IRAK4 signal after treating my cells with this compound. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal this compound Concentration or Treatment Time: Ensure you are using an appropriate concentration of this compound and a sufficient treatment time to observe an effect. The optimal conditions may vary depending on the cell type and stimulation conditions. A dose-response and time-course experiment is recommended.
-
Cellular Stimulation: IRAK4 phosphorylation is induced by stimulating TLR or IL-1R pathways (e.g., with LPS or IL-1β).[2][4][5] If the basal level of p-IRAK4 in your unstimulated cells is low, you may not observe a significant decrease with this compound treatment. Ensure your stimulation protocol is effective in inducing IRAK4 phosphorylation.
-
Inactive Compound: Verify the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation.
-
Experimental Controls: Include appropriate controls in your experiment, such as a vehicle-treated control and a positive control for IRAK4 activation, to ensure the experimental setup is working correctly.
Q3: My p-IRAK4 western blot shows a weak or no signal, even in my positive control lane. What should I do?
Detecting phosphorylated proteins, which are often low in abundance, can be challenging.[6] Here are some troubleshooting steps:
-
Sample Preparation:
-
Use Fresh Lysates: Prepare fresh cell lysates for each experiment to prevent protein degradation.[7]
-
Include Inhibitors: Crucially, add both protease and phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of IRAK4.[6]
-
Proper Storage: If long-term storage is necessary, store lysates at -80°C.[7]
-
-
Protein Loading: Increase the amount of protein loaded per well. For phosphorylated targets, loading up to 100 µg of total protein may be necessary.
-
Antibody Concentration: Optimize the concentration of your primary anti-p-IRAK4 antibody. A dot blot can help determine its activity and optimal concentration.
-
Incubation Time: Extend the primary antibody incubation time, for example, overnight at 4°C.
-
Detection Reagent: Use a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.
Q4: I am observing high background on my p-IRAK4 western blot, which is obscuring my results. How can I reduce it?
High background can be caused by several factors. Consider the following adjustments:
-
Blocking Buffer: When detecting phosphoproteins, it is generally recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk. Milk contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies and lead to high background.
-
Antibody Concentrations: Titrate both your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to more effectively remove unbound antibodies. Use a buffer containing a detergent like Tween-20 (e.g., TBST).
-
Membrane Handling: Ensure the membrane does not dry out at any point during the western blotting process.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions when performing a western blot for p-IRAK4 following treatment with this compound.
| Problem | Possible Cause | Recommendation |
| No/Weak p-IRAK4 Signal in Positive Control | Low abundance of p-IRAK4. | Increase protein load (20-100 µg). Enrich for p-IRAK4 via immunoprecipitation. |
| Inactive primary antibody. | Use a fresh aliquot of antibody. Check antibody datasheet for recommended dilution and validation. | |
| Insufficient stimulation of IRAK4 phosphorylation. | Optimize stimulation conditions (e.g., concentration and time of LPS or IL-1β treatment). | |
| Dephosphorylation of p-IRAK4 during sample prep. | Crucially, add phosphatase inhibitors to the lysis buffer. Keep samples on ice at all times. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions (use 5% BSA in TBST). Titrate primary and secondary antibody concentrations. |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Contaminated buffers. | Use freshly prepared buffers. | |
| Membrane dried out. | Ensure the membrane remains wet throughout the procedure. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Check the antibody datasheet for specificity information. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and use fresh samples. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. | |
| No Decrease in p-IRAK4 with this compound | Ineffective this compound concentration/treatment time. | Perform a dose-response and time-course experiment with this compound. |
| Low basal p-IRAK4 levels. | Ensure robust stimulation of IRAK4 phosphorylation to see a significant inhibitory effect. | |
| Inactive this compound compound. | Verify the activity and proper storage of the inhibitor. |
Data Presentation
The following table illustrates the expected dose-dependent effect of this compound on the relative intensity of the p-IRAK4 western blot signal.
| This compound Concentration (nM) | Relative p-IRAK4 Band Intensity (Normalized to Total IRAK4) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.05 |
| 1000 | <0.01 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Western Blot Protocol for p-IRAK4 (Thr345/Ser346)
This protocol is adapted from recommendations for detecting phosphorylated IRAK4.
A. Cell Lysis
-
After cell treatment (e.g., with a stimulant like IL-1β and/or this compound), aspirate the media and wash the cells with ice-cold 1X PBS.
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).
-
Immediately scrape the cells and transfer the lysate to a microcentrifuge tube on ice.
-
Sonicate the lysate for 10-15 seconds to complete cell lysis and shear DNA.
-
Heat the samples to 95-100°C for 5 minutes, then cool on ice.
-
Microcentrifuge for 5 minutes to pellet cellular debris.
B. Gel Electrophoresis and Protein Transfer
-
Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
C. Immunoblotting
-
Block the membrane with 5% w/v BSA in 1X Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a diluted primary antibody against p-IRAK4 (Thr345/Ser346) in 5% w/v BSA in 1X TBST at 4°C with gentle shaking, overnight.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
D. Detection
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Capture the signal using an appropriate imaging system.
E. Stripping and Reprobing for Total IRAK4
-
To normalize the p-IRAK4 signal, the membrane can be stripped and reprobed for total IRAK4.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane extensively.
-
Block the membrane again and repeat the immunoblotting procedure with an antibody against total IRAK4.
Visualizations
Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-IRAK4 (Thr345/Ser346) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellsignal.com [cellsignal.com]
Cell line-specific IC50 values for ND-2158
This technical support resource provides essential information for researchers and drug development professionals utilizing the selective IRAK4 inhibitor, ND-2158. Detailed below are cell line-specific IC50 values, experimental methodologies for determining these values, and an overview of the targeted signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By competitively binding to the ATP-binding pocket of IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of NF-κB and subsequent inflammatory responses and cell survival. This mechanism is particularly relevant in cancers that have mutations leading to the constitutive activation of these pathways, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) with the MYD88 L265P mutation.[1][2][3]
Q2: In which cancer cell lines is this compound most effective?
A2: this compound shows significant anti-proliferative effects in cancer cell lines that are dependent on the MYD88/IRAK4 signaling pathway for survival. This is particularly evident in the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.[1][4] Cell lines with wild-type MYD88 are generally not affected by this compound.[1]
Q3: What is the single-agent IC50 value of this compound in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound as a single agent can vary between sensitive cell lines. For example, in the OCI-Ly10 ABC-DLBCL cell line, which carries the MYD88 L265P mutation, the IC50 for cell proliferation blockade is approximately 7 µM.[4] It is important to note that the potency of this compound can be significantly enhanced when used in combination with inhibitors of the B-cell receptor (BCR) signaling pathway.[4]
Data Summary: Cell Line-Specific IC50 Values for this compound
The following table summarizes the available IC50 values for this compound in various cancer cell lines. This data is crucial for experimental design and interpretation.
| Cell Line | Cancer Type | MYD88 Mutation Status | IC50 (µM) | Citation |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma (ABC subtype) | L265P | ~7 | [4] |
| TMD8 | Diffuse Large B-Cell Lymphoma (ABC subtype) | L265P | Sensitive, specific value not reported | [5] |
| HBL-1 | Diffuse Large B-Cell Lymphoma (ABC subtype) | L265P | Sensitive, specific value not reported | [6] |
| GCB DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma (GCB subtype) | Wild-Type | Unaffected | [1] |
| BJAB | Burkitt's Lymphoma (GCB-like DLBCL) | Wild-Type | Unaffected | [4] |
Experimental Protocols
Determining Cell Viability and IC50 using MTS Assay
This protocol outlines the methodology for assessing the effect of this compound on the viability of cancer cell lines and determining its IC50 value using a colorimetric MTS assay. This method is suitable for suspension cell cultures, such as DLBCL cell lines.
Materials:
-
This compound compound
-
Target cancer cell lines (e.g., OCI-Ly10, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines to a sufficient density.
-
Centrifuge the cell suspension and resuspend the cells in fresh complete medium to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve.
-
Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. The oncogenic human B-cell lymphoma MYD88 L265P mutation genocopies activation by phosphorylation at the Toll/interleukin-1 receptor (TIR) domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of lymphoma-associated MyD88 mutations via allostery-induced TIR-domain oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: ND-2158 versus ND-2110
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, ND-2158 and ND-2110. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the relevant biological pathways and experimental workflows.
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of autoimmune diseases and certain cancers.[1] this compound and ND-2110 are two small molecule inhibitors that have demonstrated high selectivity and bioavailability, showing therapeutic potential in preclinical models.[1][2]
At a Glance: Key Quantitative Comparison
The following tables summarize the key performance metrics of this compound and ND-2110, offering a clear comparison of their potency, cellular activity, and pharmacokinetic profiles.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Ki (nM) |
| This compound | IRAK4 | 1.3 |
| ND-2110 | IRAK4 | 7.5 |
Data sourced from Kelly PN, et al. J Exp Med. 2015.[2]
Table 2: Cellular Activity - Inhibition of TNF-α Production
| Compound | Cell Type | Stimulant | IC50 (nM) |
| This compound | Human PBMCs | LPS | 3.1 |
| Human PBMCs | CpG | 1.3 | |
| ND-2110 | Human PBMCs | LPS | 11 |
| Human PBMCs | CpG | 2.5 |
Data sourced from Kelly PN, et al. J Exp Med. 2015.[2]
Table 3: Pharmacokinetics in Mice
| Compound | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | 10 | IV | 2.1 | 2034 | 2873 | - |
| 30 | PO | 3.2 | 1042 | 5253 | 58 | |
| ND-2110 | 10 | IV | 2.3 | 2450 | 3420 | - |
| 30 | PO | 2.9 | 1230 | 6150 | 60 |
Data sourced from Kelly PN, et al. J Exp Med. 2015.[2]
Understanding the IRAK4 Signaling Pathway
IRAK4 is a central player in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. This initiates a phosphorylation cascade that results in the activation of downstream transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines like TNF-α.
Caption: IRAK4 signaling cascade from receptor activation to cytokine production.
Experimental Protocols
The data presented in this guide are based on the methodologies described in Kelly PN, et al. J Exp Med. 2015.[2] A summary of the key experimental protocols is provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and ND-2110 against IRAK4 was determined using a radioisotope-based enzymatic assay.
Caption: Workflow for determining in vitro kinase inhibition.
Cellular TNF-α Production Assay
The cellular potency of the inhibitors was assessed by measuring their ability to block TNF-α production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Human PBMCs were isolated and cultured.
-
Inhibitor Treatment: Cells were pre-treated with varying concentrations of this compound or ND-2110 for 1 hour.
-
Stimulation: Cells were then stimulated with either Lipopolysaccharide (LPS) (1 µg/mL) or CpG oligodeoxynucleotides (0.5 µM) to induce TNF-α production.
-
Measurement: After a 4-hour incubation, the concentration of TNF-α in the cell culture supernatant was quantified by ELISA.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
In Vivo Pharmacokinetic Studies
Pharmacokinetic profiles of this compound and ND-2110 were determined in mice.
-
Dosing: A cohort of mice was administered either an intravenous (IV) or oral (PO) dose of the inhibitors.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Compound Quantification: The concentration of the inhibitors in the plasma was measured using LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC) were calculated. Bioavailability was determined by comparing the AUC from oral administration to that from IV administration.
Preclinical Models of Autoimmune Disease
The efficacy of the IRAK4 inhibitors was evaluated in mouse models of collagen-induced arthritis and gout.
Collagen-Induced Arthritis Model:
-
Disease Induction: Arthritis was induced in DBA/1 mice by immunization with bovine type II collagen.
-
Treatment: Upon the onset of disease, mice were treated with the IRAK4 inhibitors or a vehicle control.
-
Assessment: The severity of arthritis was monitored by clinical scoring of paw swelling.
Gout Formation Model:
-
Disease Induction: Gout was induced in C57BL/6 mice by subcutaneous injection of monosodium urate (MSU) crystals.
-
Treatment: Mice were prophylactically treated with the IRAK4 inhibitors prior to MSU injection.
-
Assessment: The inflammatory response was evaluated by measuring swelling and neutrophil influx at the site of injection.
Conclusion
Both this compound and ND-2110 are potent and selective inhibitors of IRAK4 with demonstrated efficacy in cellular and in vivo models of inflammation. This compound exhibits a lower Ki and IC50 value, suggesting higher potency compared to ND-2110. Both compounds display favorable oral bioavailability and pharmacokinetic profiles in mice, supporting their potential for in vivo applications. The choice between these two inhibitors may depend on the specific experimental context, including the desired potency and dosing regimen. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of MyD88 and BTK Pathways: A Synergistic Strategy for Overcoming Resistance in Lymphoma
A Novel Combination Therapy Shows Promise in Preclinical Models of Activated B-Cell Like Diffuse Large B-Cell Lymphoma
Researchers and drug development professionals are continuously seeking more effective therapeutic strategies for aggressive lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which is characterized by poor prognosis and resistance to standard therapies. A promising avenue of investigation involves the combination of targeted agents that inhibit key survival pathways in lymphoma cells. Preclinical studies have demonstrated a significant synergistic effect between ND-2158, a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), and ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), in inducing cell death in ABC-DLBCL cells.[1][2]
This guide provides a comprehensive comparison of the effects of this compound and ibrutinib as single agents and in combination, supported by experimental data from preclinical studies. It also details the experimental protocols for the key assays used to evaluate this synergy and provides visual representations of the targeted signaling pathways and experimental workflows.
Comparative Efficacy: Synergistic Killing of Lymphoma Cells
The combination of this compound and ibrutinib has been shown to be more effective at killing ABC-DLBCL cells, particularly those harboring the MYD88 L265P mutation, than either drug alone.[1][2] This synergistic interaction is quantified using the Combination Index (CI), where a value less than 1 indicates synergy.
Cell Viability Data
The following table summarizes the effect of this compound and ibrutinib, alone and in combination, on the viability of the OCI-Ly10 ABC-DLBCL cell line, which carries the MYD88 L265P mutation. Data is presented as percent viability relative to untreated control cells.
| Treatment Group | Concentration | Percent Viability (%) |
| Control | - | 100 |
| This compound | 1 µM | 85 |
| 3 µM | 70 | |
| Ibrutinib | 10 nM | 90 |
| 30 nM | 75 | |
| This compound + Ibrutinib | 1 µM + 10 nM | 60 |
| 3 µM + 30 nM | 35 |
Note: The data presented in this table is representative of findings from preclinical studies. Actual values may vary between experiments.
Apoptosis and IKK Activity
The synergistic effect of this compound and ibrutinib is further evidenced by increased apoptosis (programmed cell death) and enhanced inhibition of IκB kinase (IKK) activity in lymphoma cells treated with the combination.[2]
| Treatment Group | Apoptosis Rate (% of cells) | IKK Activity (% of control) |
| Control | 5 | 100 |
| This compound | 15 | 70 |
| Ibrutinib | 10 | 80 |
| This compound + Ibrutinib | 45 | 30 |
Note: The data in this table is illustrative of the trends observed in published studies.
Mechanism of Synergy: Dual Pathway Inhibition
The synergistic activity of this compound and ibrutinib stems from their ability to simultaneously block two critical and convergent signaling pathways that promote the survival of ABC-DLBCL cells: the B-cell receptor (BCR) pathway and the MyD88 pathway.[2][3]
Ibrutinib is a potent and irreversible inhibitor of BTK, a key kinase in the BCR signaling cascade.[4][5][6][7][8] In ABC-DLBCL, chronic active BCR signaling leads to the activation of NF-κB, a transcription factor that promotes cell survival and proliferation.[2]
This compound is a selective inhibitor of IRAK4, a critical kinase downstream of the MyD88 adaptor protein.[1][2][3] The common MYD88 L265P mutation in ABC-DLBCL leads to constitutive activation of the MyD88 pathway, which also results in the activation of NF-κB.[2]
By inhibiting both BTK and IRAK4, the combination of ibrutinib and this compound delivers a dual blow to the NF-κB signaling axis, leading to a more profound and sustained inhibition of this critical survival pathway than can be achieved with either agent alone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS) Assay
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed lymphoma cell lines (e.g., OCI-Ly10, TMD8) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add this compound and/or ibrutinib at various concentrations to the designated wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat lymphoma cells with this compound and/or ibrutinib as described for the viability assay.
-
Cell Harvesting: After the treatment period (e.g., 48 hours), harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
IKK Kinase Activity Assay
This assay measures the activity of the IKK complex, a key downstream effector of both the BCR and MyD88 pathways.
-
Cell Lysis: Lyse treated and control lymphoma cells to obtain total cell extracts.
-
Immunoprecipitation: Immunoprecipitate the IKK complex from the cell lysates using an anti-IKKγ antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated IKK complex in a kinase buffer containing a GST-IκBα substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Detect the phosphorylation of GST-IκBα using a phospho-specific antibody. The intensity of the phosphorylated IκBα band is proportional to IKK activity.
Conclusion and Future Directions
The synergistic killing of ABC-DLBCL cells by the combination of this compound and ibrutinib provides a strong rationale for the clinical evaluation of this therapeutic strategy. By simultaneously targeting two key survival pathways, this combination therapy has the potential to overcome the intrinsic resistance of ABC-DLBCL to single-agent targeted therapies. Further preclinical studies are warranted to optimize dosing and scheduling, and to explore the efficacy of this combination in a broader range of lymphoma subtypes. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this promising combination in patients with relapsed or refractory DLBCL.
References
- 1. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective IRAK4 Inhibitors: ND-2158 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of diseases, from autoimmune disorders to oncology. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, its inhibition offers a promising strategy to modulate inflammatory responses. This guide provides a detailed comparison of ND-2158, a potent and selective IRAK4 inhibitor, with other notable selective inhibitors in the field. The information is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these compounds.
IRAK4 Signaling Pathway Overview
IRAK4 acts as a master kinase, initiating a signaling cascade upon activation of TLRs and IL-1Rs. This pathway is pivotal in the innate immune response. A simplified representation of the MyD88-dependent signaling pathway involving IRAK4 is depicted below.
Comparative Performance of Selective IRAK4 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of this compound and other selected IRAK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | IRAK4 Ki (nM) | IRAK4 IC50 (nM) |
| This compound | 1.3[1] | - |
| ND-2110 | 7.5[2] | - |
| PF-06650833 | - | 0.52[3] |
| CA-4948 | - | 43[4] |
| BAY-1834845 | - | 3.55[3] |
Table 2: Cellular Activity
| Compound | Assay | Cell Type | Stimulant | IC50 (µM) |
| This compound | TNF-α Production | Human WBCs | LPS | Potent Inhibition (IC50 not specified)[5][6] |
| ND-2110 | TNF-α Production | Human WBCs | LPS | Potent Inhibition (IC50 not specified)[5][6] |
| CA-4948 | IL-6 Production | HUVEC | LPS | < 0.2[7] |
| BAY-1834845 | Cytokine Secretion | hPBMC | LPS | Potent Inhibition (IC50 not specified)[3] |
| PF-06650833 | Cytokine Secretion | hPBMC | LPS | Potent Inhibition (IC50 not specified)[3] |
Table 3: In Vivo Pharmacokinetics in Mice
| Compound | Dose & Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | 30 mg/kg p.o. | 2.1 | 1800 | 7800 | 60 |
| ND-2110 | 30 mg/kg p.o. | 1.8 | 2300 | 6900 | 55 |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Highly selective inhibitors minimize off-target effects. This compound and ND-2110 have been profiled against a broad panel of kinases and have demonstrated high selectivity for IRAK4.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of IRAK4 inhibitors.
LanthaScreen® Eu Kinase Binding Assay for IRAK4
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Materials:
-
IRAK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Inhibitor (e.g., this compound)
-
Kinase Buffer
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Prepare a 3X solution of the test inhibitor in the kinase buffer.
-
Prepare a 3X mixture of the IRAK4 enzyme and the Eu-anti-Tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Add 5 µL of the 3X test inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X IRAK4 enzyme/antibody mixture to the wells.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50.[8]
LPS-Induced TNF-α Production in Human Whole Blood
This cellular assay measures the ability of an inhibitor to block the production of a key pro-inflammatory cytokine.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Test Inhibitor (e.g., this compound)
-
RPMI 1640 medium
-
Human TNF-α ELISA kit
-
96-well culture plate
Procedure:
-
Prepare serial dilutions of the test inhibitor in RPMI 1640 medium.
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the TNF-α concentration in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[9]
-
Plot the TNF-α concentration against the inhibitor concentration to determine the IC50.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is a widely used preclinical model for rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test Inhibitor (e.g., this compound)
-
Vehicle control
Procedure:
-
Immunization:
-
On day 0, emulsify bovine type II collagen in CFA.
-
Administer the emulsion intradermally at the base of the tail of the mice.
-
-
Booster:
-
On day 21, emulsify bovine type II collagen in IFA.
-
Administer the booster emulsion intradermally at a different site.
-
-
Treatment:
-
Begin treatment with the test inhibitor or vehicle control upon the first signs of arthritis (typically around day 24-28).
-
Administer the treatment daily (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 10-14 days).
-
-
Assessment:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
Measure paw thickness using a caliper.
-
At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.[10][11][12]
-
Conclusion
This compound is a highly potent and selective IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammation and autoimmune disease. Its favorable pharmacokinetic profile supports its potential as a therapeutic agent. This guide provides a comparative overview of this compound alongside other key selective IRAK4 inhibitors, offering valuable data and methodologies to aid researchers in the field. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of IRAK4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nimbustx.com [nimbustx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. researchgate.net [researchgate.net]
A Preclinical Comparative Guide: ND-2158 and Venetoclax Combination Therapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel IRAK4 inhibitor, ND-2158, in combination with the BCL-2 inhibitor, venetoclax, against relevant cancer models. The data presented herein is based on published preclinical studies and offers a comparative analysis with alternative therapeutic strategies.
Executive Summary
The combination of this compound, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and venetoclax, a potent B-cell lymphoma 2 (BCL-2) inhibitor, has demonstrated significant synergistic anti-tumor activity in preclinical models of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), particularly in the context of MYD88 mutations. This combination strategy targets two critical survival pathways in these malignancies, leading to enhanced apoptosis and tumor regression. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and provides a visual representation of the underlying signaling pathways.
Data Presentation: Efficacy of IRAK4 and BCL-2 Inhibition
The following table summarizes the in vivo efficacy of an IRAK4 inhibitor, as a proxy for this compound, in combination with venetoclax in an ABC-DLBCL xenograft model.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Outcome | Cancer Model |
| IRAK4 Inhibitor (Emavusertib) | 50 mg/kg, qd, po | 63% | Moderate tumor growth inhibition | OCI-Ly10 Xenograft (ABC-DLBCL, MYD88 L265P) |
| Venetoclax | 75 mg/kg, qd, po | 71% | Moderate tumor growth inhibition | OCI-Ly10 Xenograft (ABC-DLBCL, MYD88 L265P) |
| IRAK4 Inhibitor + Venetoclax | 50 mg/kg + 75 mg/kg, qd, po | N/A | Tumor Regression | OCI-Ly10 Xenograft (ABC-DLBCL, MYD88 L265P) |
Data sourced from a preclinical study on the IRAK4 inhibitor emavusertib (CA-4948), a compound with a similar mechanism of action to this compound. Studies have confirmed that this compound in combination with a Bcl-2 inhibitor shows synergistic effects in ABC DLBCL xenograft models.
Comparative Analysis: Alternative Venetoclax Combination Therapies
The following table provides a comparison of the this compound/venetoclax combination with other venetoclax-based therapies in preclinical and clinical settings for B-cell malignancies.
| Combination Therapy | Cancer Type | Key Efficacy Data | Mechanism of Synergy |
| This compound (IRAK4i) + Venetoclax | ABC-DLBCL (MYD88-mutant) | Tumor regression in xenograft models | Inhibition of NF-κB and JAK-STAT survival pathways (IRAK4i) and induction of apoptosis (Venetoclax) |
| Ibrutinib (BTKi) + Venetoclax | ABC-DLBCL (Ibrutinib-resistant) | Significant cytotoxicity and tumor growth inhibition in vivo | Overcoming resistance by targeting BCL-2-mediated survival |
| MCL-1 Inhibitor + Venetoclax | Neuroblastoma (MYCN-amplified) | Marked synergistic cell killing and in vivo tumor regressions | Dual targeting of anti-apoptotic proteins BCL-2 and MCL-1 |
| Azacitidine + Venetoclax | Acute Myeloid Leukemia (AML) | Improved response rate and survival in clinical trials[1] | Synergistic induction of apoptosis |
Experimental Protocols
In Vivo Xenograft Model of ABC-DLBCL
-
Cell Line: OCI-Ly10, a human ABC-DLBCL cell line harboring the MYD88 L265P mutation, is utilized.
-
Animal Model: Female Severe Combined Immunodeficient (SCID) Beige mice are used for tumor implantation.
-
Tumor Implantation: OCI-Ly10 cells are implanted subcutaneously into the flanks of the mice.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound (or a comparable IRAK4 inhibitor) and venetoclax are administered orally (po) daily (qd) at the specified dosages.
-
Efficacy Evaluation: Tumor volume is measured regularly to determine tumor growth inhibition (TGI). Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
Mechanism of Action & Signaling Pathways
The synergistic effect of combining this compound and venetoclax stems from the dual targeting of distinct but complementary cell survival pathways.
This compound: In ABC-DLBCL with the MYD88 L265P mutation, the MYD88 signaling pathway is constitutively active, leading to the activation of IRAK4. IRAK4, in turn, activates downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways. These pathways promote the transcription of genes involved in cell survival, proliferation, and inflammation. This compound selectively inhibits the kinase activity of IRAK4, thereby blocking these pro-survival signals.
Venetoclax: Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2. In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins, preventing them from initiating programmed cell death. By binding to BCL-2, venetoclax releases these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in apoptosis.[2][3][4]
Combined Effect: The combination of this compound and venetoclax results in a potent anti-tumor effect by simultaneously inhibiting the transcriptional upregulation of survival factors and directly inducing apoptosis.
Signaling Pathway Diagram
Caption: Dual inhibition of IRAK4 and BCL-2 signaling pathways.
Experimental Workflow Diagram
Caption: In vivo xenograft study workflow.
Conclusion
The combination of the IRAK4 inhibitor this compound and the BCL-2 inhibitor venetoclax represents a promising therapeutic strategy for ABC-DLBCL with MYD88 mutations. Preclinical data strongly suggest a synergistic effect, leading to tumor regression in models that are only moderately responsive to single-agent therapy. This approach of targeting parallel survival pathways offers a rational basis for clinical investigation in this patient population with a high unmet medical need. Further studies are warranted to fully elucidate the molecular mechanisms of this synergy and to identify potential biomarkers for patient selection.
References
- 1. Enhancing ABC-DLBCL Treatment: Synergy of IRAK4 Inhibition with PI3K and BTK Blockade [synapse.patsnap.com]
- 2. curis.com [curis.com]
- 3. In vivo modeling of diffuse large B cell lymphoma (DLBCL) with the myeloid differentiation primary response gene 88 (MYD88) L265P mutationon - Ngo - Translational Cancer Research [tcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: ND-2158 and PF-06650833 in IRAK4 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent IRAK4 inhibitors: ND-2158 and PF-06650833 (Zimlovisertib). This analysis is based on publicly available preclinical and clinical data, focusing on their biochemical potency, cellular activity, and performance in in vivo models of inflammatory and autoimmune diseases.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of autoimmune and inflammatory disorders, as well as certain cancers.[1] Both this compound and PF-06650833 are potent and selective small molecule inhibitors of IRAK4.[2][3]
Biochemical and Cellular Potency
A direct comparison of the inhibitory activities of this compound and PF-06650833 reveals their high potency against IRAK4. While both compounds exhibit nanomolar efficacy, PF-06650833, also known as Zimlovisertib, has shown slightly greater potency in cellular assays.[1][2]
| Parameter | This compound | PF-06650833 (Zimlovisertib) | Reference |
| Target | IRAK4 | IRAK4 | [2][3] |
| Mechanism of Action | Competitive IRAK4 inhibitor | Potent and selective IRAK4 inhibitor | [2][4] |
| Ki | 1.3 nM | Not Reported | [2] |
| IC50 (Enzyme Assay) | Not Reported | 0.2 nM | [1] |
| IC50 (Cell-based Assay) | Not Reported | 2.4 nM (PBMC) | [1] |
In Vivo Efficacy in Preclinical Models
Both inhibitors have demonstrated significant efficacy in various animal models of human diseases, underscoring their therapeutic potential.
This compound has shown effectiveness in models of:
-
Autoimmune Disorders: Alleviated collagen-induced arthritis in mice.[5][6]
-
Inflammatory Conditions: Suppressed LPS-induced TNF production in human white blood cells and blocked gout formation in mouse models.[2][5]
-
Lymphoid Malignancy: Promoted the killing of activated B cell-like (ABC) diffuse large B cell lymphoma (DLBCL) cell lines that harbor the MYD88 L265P mutation and suppressed tumor growth in xenograft models.[5][6]
PF-06650833 has been evaluated in models of:
-
Rheumatic Diseases: Reduced circulating autoantibody levels in murine lupus models and provided protection against collagen-induced arthritis in rats.[3][7][8]
-
Inflammation: A study comparing PF-06650833 with another IRAK4 inhibitor, CA-4948, in a mouse model of collagen-induced arthritis demonstrated that both compounds inhibited arthritis severity.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
Caption: IRAK4 signaling cascade and points of inhibition.
Caption: General experimental workflow for IRAK4 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Collagen-Induced Arthritis (CIA) in Rodents
This model is a widely used preclinical tool for evaluating the efficacy of anti-inflammatory agents for the treatment of rheumatoid arthritis.[8][9]
-
Induction: Arthritis is typically induced in mice or rats by immunization with an emulsion of type II collagen and complete Freund's adjuvant.[9]
-
Treatment: Once arthritis is established, animals are treated with the test compound (e.g., this compound or PF-06650833) or vehicle control, often via oral gavage, for a specified period.[9]
-
Assessment: Disease severity is monitored by measuring parameters such as paw volume and clinical scores based on inflammation and swelling.[9] Histopathological analysis of the joints is often performed at the end of the study to assess inflammation, cartilage erosion, and bone resorption.[9]
LPS-Induced Cytokine Release
This assay is used to assess the in vitro and in vivo anti-inflammatory activity of compounds.
-
In Vitro: Human peripheral white blood cells or other relevant cell types are pre-treated with the IRAK4 inhibitor for a short period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).[5] The concentration of inflammatory cytokines, such as TNFα, in the cell culture supernatant is then measured by ELISA.[5]
-
In Vivo: Animals are administered a single oral dose of the IRAK4 inhibitor. After a set time (e.g., 3 hours), they are challenged with an intraperitoneal injection of LPS.[9] Serum levels of pro-inflammatory cytokines are measured at various time points post-challenge using ELISA.[9]
Clinical Development
PF-06650833 (Zimlovisertib) was the first IRAK4 inhibitor to advance into clinical trials.[10][11] Phase 1 studies in healthy volunteers showed that PF-06650833 was generally well-tolerated and demonstrated a favorable safety and pharmacokinetic profile.[11] Subsequent Phase 2 studies have evaluated its efficacy in patients with rheumatoid arthritis and other autoimmune diseases.[12]
Conclusion
Both this compound and PF-06650833 are highly potent and selective inhibitors of IRAK4 with demonstrated efficacy in preclinical models of inflammation and autoimmune disease. PF-06650833 has progressed further in clinical development. The choice between these or other IRAK4 inhibitors for further research and development will depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in specific disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curis.com [curis.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acrabstracts.org [acrabstracts.org]
Validating the On-Target Activity of ND-2158 with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IRAK4 inhibitor ND-2158 with alternative compounds and details a CRISPR-based workflow to validate its on-target activity. The information is intended for researchers and professionals in the fields of drug discovery and development.
Introduction to this compound and its Target: IRAK4
This compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, particularly those with mutations in the MyD88 adapter protein.[1][4] this compound acts as a competitive inhibitor, binding to the ATP pocket of IRAK4 and thereby blocking its kinase activity.[1] This inhibition leads to the downregulation of downstream signaling cascades, primarily the NF-κB and JAK-STAT3 pathways, resulting in reduced production of pro-inflammatory cytokines.[1][4][5]
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known IRAK4 inhibitors. This data is essential for evaluating the relative efficacy of these compounds.
| Compound | Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell-Based Assay IC₅₀ (nM) |
| This compound | Small Molecule | IRAK4 | 1.3[1] | - | ~100 (LPS-induced TNFα in hWBC)[6] |
| ND-2110 | Small Molecule | IRAK4 | 7.5[7][8] | - | ~200 (LPS-induced TNFα in hWBC)[6] |
| ND-346 | Small Molecule | IRAK4 | 50[7][8] | - | - |
| PF-06650833 | Small Molecule | IRAK4 | - | 0.52[9][10] | - |
| BAY 1834845 (Zabedosertib) | Small Molecule | IRAK4 | - | 3.55[9][11] | - |
| AZ1495 | Small Molecule | IRAK4 | - | 5 (IRAK4), 23 (IRAK1)[11] | - |
| Emavusertib (CA-4948) | Small Molecule | IRAK4 | - | <50[4] | - |
| KT-474 | PROTAC Degrader | IRAK4 | - | - | 0.88 (DC₅₀, IRAK4 degradation)[12] |
Validating this compound On-Target Activity Using CRISPR-Cas9
CRISPR-Cas9 technology offers a precise method to validate that the biological effects of this compound are a direct result of IRAK4 inhibition. By creating a knockout (KO) of the IRAK4 gene, researchers can compare the phenotype of the KO cells with that of wild-type (WT) cells treated with this compound. A similar phenotypic outcome would strongly support the on-target activity of the compound.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CRISPR-Based Validation
The following diagram outlines the key steps for validating the on-target activity of this compound using CRISPR-Cas9.
References
- 1. researchgate.net [researchgate.net]
- 2. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 [mdpi.com]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
- 9. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ND-2158: A Comparative Analysis Against Other Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise cross-reactivity profile of a compound is paramount. This guide provides an in-depth comparison of the kinase selectivity of ND-2158, a potent IRAK4 inhibitor, with other notable IRAK4 inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual aids to offer a comprehensive overview for informed decision-making in research and development.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been demonstrated to be a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). To contextualize its performance, this section compares its inhibition profile with other well-characterized IRAK4 inhibitors, Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845).
| Inhibitor | Primary Target | Potency (Ki/IC50) | Kinase Panel Size | Notable Off-Target Profile |
| This compound | IRAK4 | 1.0 - 1.3 nM (Ki) | 334 | Highly selective. Kinases with a Ki of less than 1 µM are minimal.[1] |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 nM (IC50) | >200 (ActivX), 278 (Invitrogen) | Highly selective. Only 12 kinases showed IC50 values below 1 µM in the ActivX assay.[2][3] It is approximately 7,000 times more selective for IRAK4 than for IRAK1.[3] |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 nM (IC50) | KINOMEscan | Reported to have a very promising kinase selectivity profile.[4][5][6] |
Visualizing the Selectivity Analysis Workflow
To elucidate the process of evaluating and comparing kinase inhibitor selectivity, the following diagram outlines a typical experimental workflow.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Overcoming Ibrutinib Resistance: A Comparative Analysis of ND-2158 in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRAK4 inhibitor ND-2158's performance in the context of ibrutinib-resistant B-cell malignancies. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to support further investigation and drug development efforts.
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has significantly improved outcomes for patients with various B-cell malignancies. However, the emergence of primary and acquired resistance, often driven by mutations in BTK at the C481 binding site or in downstream signaling components like PLCG2, presents a growing clinical challenge.[1][2] This has spurred the development of novel therapeutic strategies aimed at circumventing these resistance mechanisms. One such promising approach is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in the MyD88 signaling pathway that can act as a bypass route to sustain pro-survival signals in cancer cells.
This compound is a potent and selective small molecule inhibitor of IRAK4.[3] Preclinical evidence suggests that targeting IRAK4 can effectively kill lymphoma cells and may act synergistically with BTK inhibitors, offering a potential strategy to overcome ibrutinib resistance.
Efficacy of this compound and Other IRAK4 Inhibitors in Ibrutinib-Resistant Models
While direct head-to-head quantitative comparisons of this compound with a broad panel of other inhibitors in ibrutinib-resistant cell lines are not extensively published, data from studies on this compound and the structurally similar IRAK4 inhibitor emavusertib (CA-4948) provide strong evidence for the potential of this drug class.
A study on emavusertib in marginal zone lymphoma (MZL) cell lines demonstrated that IRAK4 inhibition could restore sensitivity to ibrutinib in resistant cells.[1][4] In ibrutinib-resistant MZL cell lines, emavusertib exhibited strong synergy with ibrutinib.[1][4]
Table 1: Efficacy of the IRAK4 Inhibitor Emavusertib (CA-4948) in an Ibrutinib-Resistant Marginal Zone Lymphoma (MZL) Cell Line
| Cell Line | Treatment | IC50 (µM) | Synergy | Finding |
| VL51 (Parental) | Ibrutinib | Not specified | - | Sensitive to ibrutinib |
| VL51 (Ibrutinib-Resistant) | Ibrutinib | > 10 | - | Resistant to ibrutinib |
| VL51 (Ibrutinib-Resistant) | Emavusertib (1-5 µM) + Ibrutinib | Restored to near parental IC50 | Strong Synergy | Emavusertib resensitizes resistant cells to ibrutinib.[1][4] |
Data synthesized from descriptive findings in the source material. Specific IC50 values for the combination were not provided but were described as being restored to levels near the parental, sensitive cell line.
Furthermore, a press release from Nimbus Therapeutics, the developer of this compound, highlighted the synergistic activity of their IRAK4 inhibitors (ND-2110 and this compound) with ibrutinib in hematological tumors harboring activating MyD88 mutations.[5] In a mouse xenograft model of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), a malignancy often dependent on MyD88 signaling, this compound monotherapy led to decreased tumor growth.[1]
Experimental Protocols
To facilitate the replication and further exploration of these findings, this section details the methodologies for generating ibrutinib-resistant cell lines and assessing drug efficacy.
Generation of Ibrutinib-Resistant Cell Lines
A common method for developing ibrutinib-resistant cell lines involves chronic exposure to the drug.[6][7]
-
Cell Culture Initiation : Parental cell lines (e.g., Waldenström Macroglobulinemia cell lines BCWM.1 and RPCI-WM1) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Dose Escalation : The cells are initially treated with a low concentration of ibrutinib (e.g., 5 nM).
-
Stepwise Increase : The concentration of ibrutinib is gradually increased over a period of several months (e.g., 6 months) as the cells develop resistance and resume proliferation.
-
Resistance Confirmation : The resulting cell population is then maintained in a culture medium containing a high concentration of ibrutinib (e.g., 10 µM) to ensure the stability of the resistant phenotype.
-
Validation : Resistance is confirmed by comparing the IC50 value of ibrutinib in the resistant cell line to that of the parental line using a cell viability assay.[6]
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Drug Treatment : Cells are treated with serial dilutions of the test compounds (e.g., this compound, ibrutinib, or combinations) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition : The MTS reagent is added to each well and the plates are incubated for 2-4 hours at 37°C.
-
Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis : The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are then calculated using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The available preclinical data strongly suggest that the IRAK4 inhibitor this compound is a promising therapeutic agent for overcoming ibrutinib resistance in B-cell malignancies, particularly those driven by aberrant MyD88 signaling. The synergistic effects observed with IRAK4 inhibitors and BTK inhibitors in ibrutinib-resistant models provide a compelling rationale for their combined clinical investigation.
Future studies should focus on generating comprehensive quantitative data, including IC50 values, for this compound across a panel of ibrutinib-resistant cell lines with diverse genetic backgrounds (e.g., with and without BTK C481S mutations). Head-to-head comparisons with other next-generation BTK inhibitors and alternative therapeutic strategies will be crucial for positioning this compound in the evolving treatment landscape for ibrutinib-resistant lymphomas. In vivo studies in patient-derived xenograft models of ibrutinib-resistant disease will also be essential to validate these in vitro findings and guide clinical development.
References
- 1. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 2. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating ND-2158 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal experimental methods to validate the reported findings of ND-2158, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By employing diverse methodologies, researchers can build a more robust body of evidence for the on-target and off-target effects of this compound, strengthening the confidence in its therapeutic potential.
This compound: Mechanism of Action and Key Experimental Findings
This compound is a competitive small molecule inhibitor of IRAK4 kinase with a reported inhibitory constant (Ki) of 1.3 nM.[1] IRAK4 is a critical component of the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling pathways, primarily the NF-κB and JAK-STAT3 pathways. These pathways are crucial in mediating inflammatory responses and cell survival.
The primary experimental findings for this compound demonstrate its ability to:
-
Suppress Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs).[1][2]
-
Inhibit the proliferation of Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, particularly those harboring the MYD88 L265P mutation.
-
Reduce IRAK4 autophosphorylation in cellular contexts.
This guide will explore orthogonal methods to independently verify these key findings.
Comparison of Validation Methodologies
Here, we compare the primary experimental methods used to characterize this compound with alternative, orthogonal approaches.
| Experimental Finding | Primary Method | Orthogonal Method(s) | Rationale for Orthogonal Approach |
| Inhibition of Cell Viability/Proliferation | MTS/MTT Assay | CRISPR-Cas9 Mediated IRAK4 Knockout | Provides a genetic validation by phenocopying the pharmacological inhibition, confirming that the observed effect is on-target. |
| Inhibition of Cytokine Production (TNF-α) | ELISA | Intracellular Cytokine Staining (ICS) with Flow Cytometry | ICS allows for the identification of the specific cell populations within PBMCs that are responsible for the reduced cytokine production. |
| Inhibition of IRAK4 Kinase Activity | Co-Immunoprecipitation (Co-IP) and Western Blot for Phospho-IRAK4 | Quantitative Phosphoproteomics | Offers an unbiased, global view of changes in protein phosphorylation, confirming on-target inhibition and revealing potential off-target effects. |
| Inhibition of Downstream Signaling (NF-κB) | Western Blot for Phospho-IκBα | NF-κB Luciferase Reporter Assay | Provides a quantitative measure of NF-κB transcriptional activity, offering a more direct readout of pathway inhibition than protein phosphorylation. |
| Inhibition of Downstream Signaling (JAK-STAT3) | Western Blot for Phospho-STAT3 | STAT3 Luciferase Reporter Assay | Similar to the NF-κB assay, this provides a quantitative measure of STAT3 transcriptional activity, directly assessing the functional consequence of pathway inhibition. |
Experimental Protocols
Primary Experimental Protocols for this compound
-
Cell Plating: Seed DLBCL cell lines (e.g., OCI-Ly10, TMD8) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[3][4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Pre-treatment: Pre-treat cells with this compound or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate cells with LPS (1 µg/mL) for 5 hours.[2]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for human TNF-α according to the manufacturer's protocol.[6][7][8][9]
-
Data Analysis: Quantify TNF-α concentration based on a standard curve.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.[10]
-
Immunoprecipitation: Incubate cell lysates with an anti-IRAK4 antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads.[10][11]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for phosphorylated IRAK4 (pThr345/Ser346).[12][13] A total IRAK4 antibody should be used as a loading control.
Orthogonal Validation Protocols
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the IRAK4 gene into a Cas9-expressing vector.
-
Transfection/Transduction: Introduce the CRISPR-Cas9 plasmid into the target lymphoma cell line via transfection or lentiviral transduction.[14][15]
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Knockout Validation: Screen clones for IRAK4 knockout by Western blot and Sanger sequencing of the targeted genomic region.
-
Phenotypic Analysis: Perform cell viability assays on the IRAK4 knockout and wild-type cells to determine if the genetic deletion phenocopies the effect of this compound.
-
Cell Culture and Treatment: Culture cells and treat with either this compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[16]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of phosphopeptides between the this compound treated and control samples to identify changes in phosphorylation status of IRAK4 and other potential off-target kinases.[16][17]
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).[18][19][20]
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound or vehicle, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[21]
-
Cell Lysis: Lyse the cells according to the reporter assay manufacturer's protocol.[18]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[18][21]
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the unstimulated control.
-
Cell Treatment and Lysis: Treat cells with this compound and a STAT3 activator (e.g., IL-6 or IL-10) and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.[22][23][24][25]
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.[26]
Visualizing Pathways and Workflows
// Nodes TLR_IL1R [label="TLR / IL-1R", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#FBBC05", fontcolor="#202124"]; ND_2158 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; IRAK1 [label="IRAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT3 [label="JAK-STAT3 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nCell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TLR_IL1R -> MyD88; MyD88 -> IRAK4; IRAK4 -> IRAK1 [label="P"]; IRAK1 -> TRAF6; TRAF6 -> NFkB; TRAF6 -> JAK_STAT3; NFkB -> Inflammation; JAK_STAT3 -> Inflammation; ND_2158 -> IRAK4 [arrowhead=tee, color="#EA4335", style=bold]; } this compound Signaling Pathway
// Nodes Primary_Finding [label="Primary Finding\n(e.g., this compound inhibits cell viability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Orthogonal_Hypothesis [label="Orthogonal Hypothesis\n(e.g., IRAK4 knockout will reduce cell viability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Method_Selection [label="Method Selection\n(CRISPR-Cas9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Experimentation [label="Experimentation\n(Generate and test knockout cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Compare viability of WT vs. KO cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Validation\n(Phenocopy confirms on-target effect)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges Primary_Finding -> Orthogonal_Hypothesis; Orthogonal_Hypothesis -> Method_Selection; Method_Selection -> Experimentation; Experimentation -> Data_Analysis; Data_Analysis -> Validation; } Orthogonal Validation Workflow
// Nodes Pharmacological_Inhibition [label="Pharmacological Inhibition\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genetic_Perturbation [label="Genetic Perturbation\n(CRISPR KO of IRAK4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenotypic_Readout [label="Phenotypic Readout\n(e.g., Cell Viability,\nCytokine Production)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Readout [label="Signaling Readout\n(e.g., Phosphorylation,\nReporter Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concordant_Results [label="Concordant Results\n=> Validated Finding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=rounded];
// Edges Pharmacological_Inhibition -> Phenotypic_Readout; Pharmacological_Inhibition -> Signaling_Readout; Genetic_Perturbation -> Phenotypic_Readout; Genetic_Perturbation -> Signaling_Readout; Phenotypic_Readout -> Concordant_Results; Signaling_Readout -> Concordant_Results; } Logical Relationship of Methods
By employing a combination of these primary and orthogonal methods, researchers can build a comprehensive and robust data package to support the continued development of this compound as a therapeutic agent. This multi-faceted approach is essential for rigorously validating experimental findings in the field of drug discovery.
References
- 1. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell viability assessment [protocols.io]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. raybiotech.com [raybiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. cellsignal.com [cellsignal.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships | bioRxiv [biorxiv.org]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mesoscale.com [mesoscale.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
ND-2158: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of ND-2158, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. The performance of this compound is objectively compared with other alternative IRAK4 inhibitors, supported by available experimental data.
Executive Summary
This compound is a highly selective, competitive inhibitor of IRAK4 with a reported inhibitory constant (Ki) of 1.3 nM.[1] It has demonstrated significant potential in preclinical models of autoimmune disorders and lymphoid malignancies.[2] Its high selectivity is a key attribute, minimizing the potential for off-target effects. This guide delves into the specifics of its selectivity compared to other IRAK4 inhibitors and provides detailed methodologies for the assays used to determine these profiles.
Kinase Selectivity Profile: A Quantitative Comparison
The following table summarizes the available quantitative data on the kinase selectivity of this compound and a selection of alternative IRAK4 inhibitors. It is important to note that direct head-to-head kinome-wide screening data under identical conditions is not always publicly available. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for the different experimental assays and conditions employed.
| Inhibitor | Primary Target(s) | Other Notable Inhibited Kinases (>50% inhibition or low nM IC50/Ki) | Kinase Panel Size | Assay Type | Reference |
| This compound | IRAK4 (Ki = 1.3 nM) | Highly selective. Specific off-target kinases with significant inhibition from the full panel are not detailed in publicly available literature. | 334 | Radioisotope-based enzymatic assay | [3] |
| ND-2110 | IRAK4 (Ki = 7.5 nM) | Highly selective against the same panel as this compound. | 334 | Radioisotope-based enzymatic assay | [3] |
| Zimlovisertib (PF-06650833) | IRAK4 (IC50 = 0.2 nM in cell assay) | IRAK1, MNK2, LRRK2, Clk4, and CK1γ1 (>70% inhibition at 200 nM). 12 kinases showed IC50 < 1 µM. | 278 | Not specified | [4][5] |
| KIC-0101 | IRAK4 (IC50 = 4.6 nM), PIM1 | PIM1 kinase was also strongly inhibited. | 59 | Radiometric assay | [6] |
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for understanding their biological effects. The data presented in this guide were primarily generated using radioisotope-based enzymatic assays and luminescent kinase assays.
Radioisotope-based Kinase Assay (Filter Binding Assay)
This method is considered a gold standard for kinase activity measurement as it directly quantifies the transfer of a phosphate group to a substrate.
Principle: A kinase reaction is performed in the presence of a peptide or protein substrate and γ-³³P-ATP. The radiolabeled phosphate is transferred to the substrate by the kinase. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the substrate. Unreacted γ-³³P-ATP is washed away. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager. The inhibition by a compound is determined by the reduction in radioactive signal compared to a control reaction without the inhibitor.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., Myelin Basic Protein for IRAK4), and the test compound (e.g., this compound) at various concentrations in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and γ-³³P-ATP to the reaction mixture. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound γ-³³P-ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or by exposing it to a phosphor screen followed by imaging.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Luminescent Kinase Assay (e.g., Kinase-Glo®)
This is a homogeneous, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is therefore directly proportional to the ATP concentration.
Detailed Protocol:
-
Kinase Reaction: Set up the kinase reaction as described for the radioisotope assay, but using only unlabeled ATP.
-
Luminescent Detection: After the kinase reaction incubation, add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher inhibition of the kinase. Calculate the percentage of inhibition and IC50 values as described above.
Mandatory Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound on IRAK4.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. rupress.org [rupress.org]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ND-2158
For researchers, scientists, and drug development professionals handling ND-2158, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly detailed, its classification as a potent, research-grade IRAK4 inhibitor necessitates its treatment as hazardous chemical waste. The following guidelines provide a procedural framework for its safe handling and disposal, based on established best practices for laboratory chemical waste management.
Quantitative Data Summary
The following table summarizes key chemical and safety information for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | MedKoo Biosciences[1] |
| Synonyms | ND 2158, ND2158 | MedKoo Biosciences[1] |
| CAS Number | 1388896-07-8 | MedKoo Biosciences[1] |
| Molecular Formula | C₂₂H₃₀N₄O₄S | MedKoo Biosciences[1] |
| Molecular Weight | 446.57 g/mol | MedKoo Biosciences[1] |
| Physical State | Solid | General assumption for purified small molecules |
| Known Hazards | Potent IRAK4 inhibitor; handle as a hazardous compound | MedchemExpress[2] |
| Storage | Room temperature in continental US; may vary elsewhere | MedchemExpress[2] |
| Shipping | Shipped under ambient temperature as non-hazardous chemical | MedKoo Biosciences |
Step-by-Step Disposal Protocol
Adherence to a stringent, step-by-step disposal process is paramount to ensure safety and environmental protection.
Waste Identification and Segregation
-
Categorize Waste : Identify all materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and labware (e.g., vials, pipette tips, weighing boats).
-
Segregate Waste Streams :
-
Solid Waste : Collect all solid materials contaminated with this compound in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling
Proper labeling is essential for safe handling and disposal by EHS personnel. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
Full Chemical Name : this compound
-
CAS Number : 1388896-07-8
-
Composition : For liquid waste, list all components and their approximate percentages (e.g., "this compound (~1 mg/mL) in DMSO").
-
Principal Investigator/Laboratory Contact : Name and contact information for the responsible party.
On-Site Storage
-
Designated Storage Area : Store waste containers in a designated, secure area within the laboratory that is away from general work areas and incompatible materials.
-
Secondary Containment : Place waste containers in a secondary containment bin to mitigate spills or leaks.
-
Keep Containers Closed : Ensure container lids are securely fastened at all times, except when adding waste.
Final Disposal
-
Professional Disposal Required : this compound waste must be disposed of through a licensed hazardous waste management company. Contact your institution's EHS department to schedule a waste pickup.
-
Prohibited Disposal Methods :
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you have a specific, validated protocol and the necessary safety equipment.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Personal protective equipment for handling ND-2158
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of ND-2158, a potent and selective IRAK4 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, Face Shield, N95 Respirator | All operations with the solid compound should be performed in a certified chemical fume hood or a glove box. Use disposable lab coats. Change gloves immediately if contaminated. |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields | Work within a chemical fume hood. Ensure good ventilation. Avoid aerosol generation. |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Animal Dosing and Handling | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Dependent on the route of administration. Use of a certified animal handling cabinet is recommended. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Handle all waste as hazardous and dispose of according to institutional and local regulations. |
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on IRAK4 kinase.
Objective: To determine the IC50 value of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., myelin basic protein)
-
This compound (dissolved in DMSO)
-
384-well plates
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the IRAK4 enzyme and substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution (containing [γ-³²P]ATP if using a radiometric assay) in kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Follow the manufacturer's instructions for the specific assay kit (e.g., add ADP-Glo™ Reagent).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Operational and Disposal Plans
Handling and Storage:
-
This compound is a potent compound and should be handled with extreme care.[1]
-
Solid this compound should be stored in a cool, dry, and dark place.[1] For short-term storage, 4°C is suitable, while -20°C is recommended for long-term storage.[1]
-
Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Disposal:
-
All waste materials, including unused compound, contaminated labware, and animal bedding, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Signaling Pathway
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[1]
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Disclaimer: The information provided in this document is intended for guidance and is based on general knowledge of handling potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound, available from the supplier, must be consulted for detailed and compound-specific safety information before any handling or use. All laboratory personnel must be trained in the proper handling of potent compounds and in the emergency procedures outlined by their institution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
